HMMNI (Standard)
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(1-methyl-5-nitroimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAQDPJIVQMBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-05-0 | |
| Record name | 2-Hydroxymethyl-1-methyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxydimetridrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyl-5-nitro-1H-imidazole-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-5-NITRO-2-IMIDAZOLEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4DG80JB2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to HMMNI: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMMNI, scientifically known as 1-methyl-5-nitro-1H-imidazole-2-methanol, is a key metabolite of the antiprotozoal drug dimetridazole. Its presence and concentration in biological systems are of significant interest in pharmacological and toxicological studies. This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of HMMNI, complete with detailed experimental protocols and pathway visualizations to support advanced research and development.
Chemical Properties and Structure
HMMNI is a nitroimidazole derivative with a molecular formula of C₅H₇N₃O₃ and a molecular weight of approximately 157.13 g/mol .[1][2][3] Its chemical structure features a methylated imidazole ring substituted with a nitro group and a hydroxymethyl group. This structure is central to its chemical behavior and biological activity.
Structural Identifiers
-
Synonyms: Hydroxy Dimetridazole, 2-Hydroxymethyl-1-methyl-5-nitroimidazole[5]
-
SMILES: CN1C=C(N=C1CO)--INVALID-LINK--[O-]
-
InChI: InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3[5][6]
Quantitative Physicochemical Data
A summary of the key physicochemical properties of HMMNI is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₃ | [1][2][5][6] |
| Molecular Weight | 157.13 g/mol | [1][2][3][6] |
| Melting Point | 110-112 °C | [2] |
| Boiling Point | 281.76 °C (rough estimate) | [2] |
| Density | 1.4890 g/cm³ (rough estimate) | [2] |
| pKa | 13.31 ± 0.10 (Predicted) | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 3 mg/mLPBS (pH 7.2): 1 mg/mL | [2][5] |
Metabolic Pathway of HMMNI Formation
HMMNI is the primary metabolite of dimetridazole, formed through a hydroxylation reaction. This biotransformation is a crucial step in the metabolism of the parent drug. The pathway diagram below illustrates the conversion of dimetridazole to HMMNI.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of HMMNI.
Synthesis of HMMNI (1-methyl-5-nitro-1H-imidazole-2-methanol)
Materials:
-
1,2-Dimethyl-5-nitroimidazole (Dimetridazole)
-
Oxidizing agent (e.g., Selenium Dioxide)
-
Solvent (e.g., Dioxane, water)
-
Reagents for workup and purification (e.g., sodium bicarbonate, ethyl acetate, hexane, silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethyl-5-nitroimidazole in a suitable solvent such as dioxane.
-
Oxidation: Add the oxidizing agent (e.g., a slight molar excess of selenium dioxide) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified HMMNI should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analysis of HMMNI in Biological Matrices by LC-MS/MS
The following protocol is a synthesized methodology for the quantitative analysis of HMMNI in a biological matrix (e.g., poultry muscle tissue), based on established methods for nitroimidazole analysis.[6]
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 2 grams of the tissue sample and homogenize it.
-
Extraction: Add 10 mL of an extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and water) to the homogenized sample. Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Liquid-Liquid Partitioning (if necessary): For fatty matrices, a defatting step with n-hexane may be required.
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through an SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange cartridge) to remove interfering matrix components. The cartridge is first conditioned with methanol and water. After loading the sample, the cartridge is washed with water and the analyte is eluted with a suitable solvent like acetonitrile or methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume (e.g., 1 mL) of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for HMMNI would be used for quantification (precursor ion > product ion). These would need to be optimized for the specific instrument.
3. Method Validation:
The analytical method should be validated according to standard guidelines, assessing parameters such as:
-
Linearity: A calibration curve is constructed using standards of known concentrations.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Recovery: The efficiency of the extraction process.
The workflow for the analytical method is depicted in the diagram below.
Conclusion
This technical guide provides a foundational understanding of the chemical properties, structure, and metabolic context of HMMNI. The detailed data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important metabolite. The provided visualizations of the metabolic pathway and analytical workflow offer clear and concise representations of key processes, aiding in both conceptual understanding and practical application in a laboratory setting.
References
- 1. Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA [fda.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Mechanism of Action of HMMNI: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Initial investigations into the public scientific literature and databases did not yield specific information regarding a compound designated "HMMNI." The following guide is structured to serve as a template for detailing the in vitro mechanism of action for a novel therapeutic agent, and will be populated with specific data on HMMNI as it becomes available through further research. This document outlines the requisite experimental data and visualizations crucial for a comprehensive understanding of a compound's activity at the cellular and molecular level.
Molecular Target Identification and Binding Characteristics
A foundational aspect of characterizing a new chemical entity is the identification of its molecular target(s). This section will detail the specific proteins, enzymes, or nucleic acids with which HMMNI interacts.
Table 1: Summary of HMMNI Binding Affinity and Kinetics
| Target | Assay Type | IC50 (nM) | EC50 (nM) | Kd (nM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) |
| Target A | e.g., Kinase Assay | |||||
| Target B | e.g., Receptor Binding Assay | |||||
| Target C | e.g., Isothermal Titration Calorimetry |
Experimental Protocols:
-
Target-Based Screening: A detailed protocol for the primary screening assay used to identify the initial hits for HMMNI will be provided. This may include methods such as high-throughput screening (HTS) against a panel of kinases, receptors, or enzymes.
-
Binding Affinity Assays: Methodologies for quantitative binding assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) will be described to elucidate the binding kinetics and affinity of HMMNI to its purified target(s).
-
Cellular Thermal Shift Assay (CETSA): The protocol for CETSA will be outlined to confirm target engagement in a cellular context.
Elucidation of Downstream Signaling Pathways
Upon binding to its molecular target, HMMNI is expected to modulate specific intracellular signaling cascades. This section will delineate the affected pathways and the resulting cellular responses.
Impact on the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Aberrant activation of this pathway is a hallmark of many cancers.[1] In vitro studies are essential to determine if HMMNI exerts its effects through modulation of this cascade.
Caption: Proposed mechanism of HMMNI on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols:
-
Western Blotting: A detailed protocol for western blotting will be provided to assess the phosphorylation status and total protein levels of key components of the signaling pathway (e.g., Akt, mTOR, S6K, 4E-BP1) in cells treated with HMMNI.
-
Kinase Activity Assays: In vitro kinase assays for PI3K and mTOR will be described to directly measure the inhibitory effect of HMMNI on their enzymatic activity.
-
Immunoprecipitation: The methodology for co-immunoprecipitation experiments will be outlined to investigate the effect of HMMNI on protein-protein interactions within the signaling complex.
Cellular Effects of HMMNI In Vitro
The ultimate goal of a therapeutic agent is to elicit a desired cellular response. This section will focus on the in vitro cellular effects of HMMNI, such as cytotoxicity, cell cycle arrest, and induction of apoptosis.
Table 2: In Vitro Cellular Activity of HMMNI in Cancer Cell Lines
| Cell Line | Cancer Type | Viability Assay (IC50, µM) | Apoptosis Assay (% Apoptotic Cells) | Cell Cycle Arrest (Phase) |
| e.g., FaDu | Head and Neck | |||
| e.g., A549 | Lung | |||
| e.g., PC3 | Prostate |
The FaDu, A549, and PC3 cell lines are commonly used in cancer research.[3][4]
Experimental Protocols:
-
Cell Viability Assays: Protocols for colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assays will be detailed to determine the cytotoxic or cytostatic effects of HMMNI on various cancer cell lines.
-
Apoptosis Assays: Methodologies for flow cytometry-based analysis of apoptosis using Annexin V/Propidium Iodide staining will be provided. This will also include protocols for caspase activity assays.
-
Cell Cycle Analysis: A detailed protocol for cell cycle analysis by flow cytometry following propidium iodide staining of DNA will be described.
Caption: General workflow for assessing the in vitro cellular effects of HMMNI.
Potential for Off-Target Effects and Drug-Drug Interactions
A comprehensive in vitro evaluation includes an assessment of potential off-target activities and interactions with other drugs.
Off-Target Profiling
Table 3: HMMNI Off-Target Screening Results
| Target Class | Representative Targets | Activity (% Inhibition at 10 µM) |
| Kinases | e.g., SRC, EGFR, VEGFR2 | |
| GPCRs | e.g., Adrenergic, Dopaminergic | |
| Ion Channels | e.g., hERG |
Cytochrome P450 (CYP) Inhibition
Table 4: HMMNI Inhibition of Major CYP Isoforms
| CYP Isoform | Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | |
| CYP2C9 | Diclofenac | |
| CYP2C19 | S-mephenytoin | |
| CYP2D6 | Dextromethorphan | |
| CYP3A4 | Midazolam |
In vitro assays are crucial for assessing the risk of drug-drug interactions.[5]
Experimental Protocols:
-
Broad Panel Screening: The protocol for screening HMMNI against a large panel of kinases, G-protein coupled receptors (GPCRs), and ion channels will be described.
-
CYP Inhibition Assays: A detailed methodology for in vitro cytochrome P450 inhibition assays using human liver microsomes and specific probe substrates will be provided.[5]
This technical guide framework provides a comprehensive roadmap for the in vitro characterization of HMMNI. As experimental data becomes available, this document will be populated to offer a detailed understanding of its mechanism of action for the scientific and drug development community.
References
- 1. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
Synthesis and Purification of HMMNI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of the compound HMMNI (2-Hydroxymethyl-1-methyl-5-nitroimidazole), a significant metabolite of the antiprotozoal drug Dimetridazole. Given the interest in nitroimidazole compounds for various therapeutic applications, this document outlines a plausible synthetic route, detailed purification protocols adapted from analytical methods, and an exploration of its mechanism of action.
Introduction
HMMNI, or Hydroxy Dimetridazole, is a key metabolite of Dimetridazole, a 5-nitroimidazole compound. The nitroimidazole class of compounds is of significant interest due to their activity against anaerobic bacteria and protozoa, as well as their potential as hypoxia-activated prodrugs in cancer therapy. Understanding the synthesis and purification of HMMNI is crucial for researchers studying its biological activity, metabolic fate, and potential therapeutic applications.
Proposed Synthesis of HMMNI
While a direct, publicly available, step-by-step synthesis protocol for HMMNI is not extensively documented, a plausible and chemically sound two-step synthetic route can be proposed based on the synthesis of structurally related imidazole derivatives. This proposed synthesis starts from the commercially available precursor, 2-Hydroxymethyl-1-methylimidazole.
Step 1: Synthesis of 2-Hydroxymethyl-1-methylimidazole (Intermediate)
The synthesis of the intermediate compound, 2-Hydroxymethyl-1-methylimidazole, can be achieved through the reaction of 1-methylimidazole with formaldehyde.
Experimental Protocol:
-
To a solution of 1-methylimidazole (1.0 eq) in a suitable solvent such as water or a lower alcohol, add an aqueous solution of formaldehyde (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield pure 2-Hydroxymethyl-1-methylimidazole.
Step 2: Nitration of 2-Hydroxymethyl-1-methylimidazole to yield HMMNI
The second step involves the nitration of the imidazole ring at the 5-position. Nitration of imidazoles is a standard procedure, typically carried out using a mixture of nitric acid and sulfuric acid.
Experimental Protocol:
-
The intermediate, 2-Hydroxymethyl-1-methylimidazole (1.0 eq), is slowly added to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
The reaction mixture is stirred at this low temperature for a specified period, and the reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a suitable base, such as sodium carbonate or ammonium hydroxide, to a pH of 7-8.
-
The precipitated crude HMMNI is collected by filtration, washed with cold water, and dried.
-
Further purification is necessary to obtain high-purity HMMNI.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of HMMNI.
Purification of HMMNI
Experimental Protocol (Adapted from Analytical Methods):
-
Solid-Phase Extraction (SPE):
-
The crude HMMNI is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid to aid dissolution).
-
The solution is loaded onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.
-
The cartridge is washed with a non-polar solvent (e.g., hexane) to remove non-polar impurities, followed by a mildly polar solvent (e.g., methanol).
-
The target compound, HMMNI, is then eluted from the cartridge using a more polar and basic mobile phase, such as 5% ammonium hydroxide in methanol.
-
The eluate containing HMMNI is collected.
-
-
Solvent Evaporation and Recrystallization:
-
The solvent from the collected eluate is removed under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield high-purity HMMNI crystals.
-
Purification Workflow Diagram
Caption: A multi-step purification process for HMMNI.
Quantitative Data
The following table summarizes quantitative data related to the analytical purification of HMMNI and other nitroimidazoles, which can be indicative of the efficiency of the described purification techniques.
| Parameter | Value | Matrix | Method | Reference |
| Recovery Rate | 90.2% - 105.6% | Honey | Dispersive-SPE & UHPLC-MS/MS | [1] |
| Limit of Detection (LOD) | 0.02 - 0.07 µg/kg | Honey | Dispersive-SPE & UHPLC-MS/MS | [1] |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/kg | Honey | Dispersive-SPE & UHPLC-MS/MS | [1] |
Mechanism of Action: Bioreductive Activation
HMMNI, as a nitroimidazole, is believed to exert its biological effects through a mechanism of bioreductive activation, which is particularly effective in hypoxic (low oxygen) environments, such as those found in anaerobic organisms and solid tumors.
Under normoxic conditions, the nitro group of the imidazole undergoes a one-electron reduction by nitroreductase enzymes to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant generation of superoxide radicals.
However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can covalently bind to and damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.
Signaling Pathway Diagram: Bioreductive Activation of HMMNI
Caption: Hypoxia-dependent bioreductive activation of HMMNI.
Conclusion
This technical guide provides a comprehensive, though theoretical, framework for the synthesis and purification of HMMNI. The proposed synthetic route, based on established imidazole chemistry, offers a viable starting point for laboratory-scale production. The purification strategies, adapted from sensitive analytical methods, can be scaled to yield high-purity material suitable for further research. The elucidation of the bioreductive activation mechanism provides critical insight into the potential therapeutic applications of HMMNI and other nitroimidazole compounds, particularly in the context of diseases characterized by hypoxic environments. Further research is warranted to validate and optimize the proposed synthesis and purification protocols.
References
HMMNI (Standard) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI), a key metabolite of the antiprotozoal drug dimetridazole. This document details its chemical properties, analytical methodologies for its detection, and insights into its biological activities, including a recently elucidated mechanism of action as a quorum sensing inhibitor.
Core Chemical and Physical Data
HMMNI, also known as Hydroxy Dimetridazole, is a critical analyte in pharmacological and food safety research. Its fundamental properties are summarized below.
| Property | Value | Citations |
| CAS Number | 936-05-0 | [1][2][3] |
| Molecular Weight | 157.13 g/mol | [1][2] |
| Molecular Formula | C₅H₇N₃O₃ | [1][3] |
| Synonyms | Hydroxy Dimetridazole, 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole, (1-methyl-5-nitroimidazol-2-yl)methanol | [2][3] |
Antiprotozoal and Biological Activity
HMMNI is recognized for its antiprotozoal properties. It has demonstrated efficacy against Trichomonas foetus with a reported ED₅₀ of 1.6 μg/mL[1]. While the broader antiprotozoal mechanism of nitroimidazoles is generally attributed to the bioreduction of the nitro group to reactive intermediates that induce cellular damage, a more specific and novel mechanism of action for HMMNI has been identified in bacteria.
Recent studies have revealed that HMMNI functions as a siderophore inhibitor in Pseudomonas aeruginosa. This inhibition of iron-chelating molecules subsequently disrupts, or "occludes," the bacterial quorum sensing (QS) system[4][5][6]. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production[4][7]. By inhibiting siderophore production, HMMNI downregulates QS-related genes, leading to a reduction in virulence factors like pyocyanin and a decrease in biofilm formation[4][5][6].
Signaling Pathway: HMMNI as a Quorum Sensing Inhibitor
The following diagram illustrates the proposed signaling pathway for HMMNI's inhibition of the quorum sensing system in Pseudomonas aeruginosa.
Experimental Protocols: Analysis of HMMNI
The detection and quantification of HMMNI in biological matrices are crucial for drug metabolism studies and regulatory monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.
Sample Preparation for Biological Matrices (e.g., Tissue, Honey)
A generalized experimental workflow for the extraction and cleanup of HMMNI from complex samples prior to LC-MS/MS analysis is outlined below.
Detailed Methodologies
1. Sample Extraction:
-
Tissue Samples: Homogenized tissue is typically extracted with an organic solvent such as acetonitrile or ethyl acetate. The addition of salts like magnesium sulfate and sodium chloride can be used to induce phase separation.
-
Honey Samples: Honey is often dissolved in an acidic solution before extraction with an appropriate solvent.
2. Sample Cleanup:
-
A cleanup step is essential to remove matrix interferences. Solid-phase extraction (SPE) is commonly employed. The choice of sorbent depends on the matrix; alumina and mixed-mode cation exchange cartridges have been used effectively.
3. LC-MS/MS Conditions:
-
Chromatographic Separation: Reversed-phase chromatography is typically used, with C18 or pentafluorophenyl (PFP) columns providing good separation.
-
Mobile Phase: A gradient elution with a mixture of water (often containing a small percentage of formic or acetic acid) and an organic solvent like acetonitrile or methanol is common.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions for HMMNI.
This guide provides foundational knowledge on HMMNI for professionals in the fields of pharmaceutical research and development. The elucidation of its role as a quorum sensing inhibitor opens new avenues for research into its potential applications beyond its traditional antiprotozoal activity.
References
- 1. 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Breaking a pathogen’s iron will: inhibiting siderophore production as an antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of HMMNI (Standard)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of HMMNI (Standard). HMMNI is the abbreviation for Hydroxy Dimetridazole, a primary metabolite of the antiprotozoal drug Dimetridazole.[1][2][3] The standard form indicates a reference-grade sample of the compound, ensuring high purity for experimental use. Understanding the solubility of HMMNI is crucial for a variety of research and development applications, including analytical method development, formulation studies, and in vitro experiments.
Chemical Identity
-
Systematic Name: 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole[2]
-
Molecular Formula: C₅H₇N₃O₃[2]
-
Molecular Weight: 157.13 g/mol [4]
Quantitative Solubility Data
The solubility of HMMNI has been determined in several common laboratory solvents. The data presented below is compiled from available technical datasheets for the standard compound.
| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (approx. M) | Solvent Type |
| Dimethylformamide (DMF) | C₃H₇NO | 30 | 0.191 | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 30 | 0.191 | Polar Aprotic |
| Ethanol | C₂H₅OH | 3 | 0.019 | Polar Protic |
| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | 1 | 0.006 | Aqueous Buffer |
Table 1: Solubility of HMMNI (Standard) in Various Solvents. Data sourced from Cayman Chemical.[2]
Experimental Protocols
While specific, detailed experimental protocols for the solubility determination of HMMNI are not publicly available, a general methodology for assessing compound solubility in a research setting is provided below. This protocol is based on standard laboratory practices for generating reliable solubility data.
General Protocol for Solubility Determination by the Shake-Flask Method
This method is considered the "gold standard" for solubility measurements.
1. Materials and Equipment:
-
HMMNI (Standard)
-
Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pipettes and syringes
-
Syringe filters (e.g., 0.22 µm)
2. Procedure:
-
An excess amount of HMMNI is added to a vial containing a known volume of the solvent to be tested. This ensures that a saturated solution is achieved.
-
The vials are tightly sealed and placed in a shaker with a constant temperature (e.g., 25°C) to facilitate the dissolution process.
-
The mixture is agitated for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
After the incubation period, the samples are removed from the shaker and allowed to stand to let the undissolved solid settle.
-
The samples are then centrifuged at a high speed to pellet the remaining solid material.
-
A small aliquot of the supernatant is carefully removed, ensuring no solid particles are disturbed.
-
The collected supernatant is filtered through a syringe filter to remove any remaining microscopic particles.
-
The clear, filtered solution is then diluted with an appropriate solvent and analyzed using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of HMMNI.
-
The determined concentration represents the equilibrium solubility of HMMNI in that specific solvent at the tested temperature.
Visualizations
Metabolic Pathway of Dimetridazole to HMMNI
The following diagram illustrates the metabolic conversion of Dimetridazole into its hydroxy metabolite, HMMNI. This is a key relationship for researchers studying the pharmacokinetics and toxicology of Dimetridazole.
Experimental Workflow for Solubility Determination
This diagram outlines the logical steps of the shake-flask method for determining the solubility of a compound like HMMNI.
References
An In-depth Technical Guide to mTOR Signaling Pathway and its Metabolic Interplay: A Framework for Researchers and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Its signaling network is a critical intersection for nutrient availability and metabolic control, making it a prime target for drug development, particularly in oncology and metabolic disorders.[2] This guide provides a technical overview of the mTOR pathway, its metabolic functions, and methodologies for its analysis.
Core Concepts of the mTOR Signaling Pathway
The mTOR kinase is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
-
mTORC1: This complex is sensitive to nutrients, growth factors, and cellular energy levels. Its activation promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[3] Key inputs that activate mTORC1 include growth factors (via the PI3K/AKT pathway), amino acids, and cellular energy status (sensed via AMPK).[3][4]
-
mTORC2: This complex is primarily activated by growth factors and is involved in cell survival and cytoskeletal organization.[2] A key downstream target of mTORC2 is the AKT kinase, which in turn can influence a wide array of cellular processes, including metabolism.[2]
Hyperactivation of the mTOR pathway is implicated in a variety of diseases, including cancer and metabolic disorders like type 2 diabetes.[1][2]
Visualizing the mTOR Signaling Pathway
The following diagram illustrates the core components and interactions within the mTOR signaling pathway.
Caption: Core mTOR signaling pathway showing inputs, key components, and downstream metabolic effects.
Experimental Protocols for mTOR Pathway Analysis
A multi-faceted approach is often necessary to fully elucidate the role of the mTOR pathway in metabolic regulation.
Western Blotting for Pathway Activation
Objective: To determine the activation state of key proteins in the mTOR pathway.
Methodology:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular ATP Level Measurement
Objective: To assess the overall energy status of cells in response to mTOR pathway modulation.
Methodology: [5]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with mTOR inhibitors (e.g., rapamycin for mTORC1, or a dual mTORC1/2 inhibitor) or activators for a specified duration.
-
ATP Assay: Utilize a commercial ATP luminescence-based assay kit. Add the ATP-releasing reagent to lyse the cells and release ATP. Then, add the luciferase/luciferin substrate, which generates a light signal proportional to the amount of ATP.
-
Data Analysis: Measure luminescence using a plate reader. Normalize ATP levels to cell number or total protein content.
Metabolomic Analysis
Objective: To obtain a comprehensive profile of metabolic changes resulting from mTOR pathway alteration.
Methodology: [6]
-
Sample Collection and Extraction: Culture cells and treat with mTOR modulators. Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent system (e.g., 80% methanol).
-
Mass Spectrometry (MS) Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Processing and Analysis: Process the raw MS data to identify and quantify metabolites by comparing them to a reference library.[6] Perform statistical analysis to identify significantly altered metabolites between different treatment groups.
-
Pathway Analysis: Use bioinformatics tools like MetaboAnalyst to perform pathway enrichment and topology analysis to identify the metabolic pathways most significantly impacted by mTOR modulation.[6]
Visualizing an Experimental Workflow
The following diagram outlines a typical workflow for investigating the metabolic effects of an mTOR inhibitor.
Caption: A generalized experimental workflow for studying the metabolic impact of mTOR inhibition.
Quantitative Data in mTOR Pathway Analysis
The following tables present hypothetical but representative data that could be generated from the experimental protocols described above.
Table 1: Effect of mTOR Inhibitor on Key Pathway Phosphorylation
| Protein | Treatment Group | Relative Phosphorylation (Normalized to Total Protein) |
| p-S6K (Thr389) | Vehicle Control | 1.00 ± 0.12 |
| mTOR Inhibitor | 0.25 ± 0.05 | |
| p-AKT (Ser473) | Vehicle Control | 1.00 ± 0.15 |
| mTOR Inhibitor | 0.95 ± 0.10 |
Data are represented as mean ± standard deviation.
Table 2: Cellular ATP Levels Following mTOR Inhibition
| Treatment Group | Cellular ATP (Luminescence Units/µg Protein) |
| Vehicle Control | 15,800 ± 1,200 |
| mTOR Inhibitor | 11,200 ± 950 |
Data are represented as mean ± standard deviation.
Table 3: Top Altered Metabolic Pathways from Metabolomics Analysis
| Metabolic Pathway | p-value | Fold Enrichment |
| Alanine, Aspartate and Glutamate Metabolism | 0.002 | 4.2 |
| Arginine and Proline Metabolism | 0.005 | 3.8 |
| Purine Metabolism | 0.011 | 3.1 |
| Glycolysis / Gluconeogenesis | 0.023 | 2.5 |
Pathway analysis performed using a pathway enrichment tool.
Application in Drug Development
Understanding the intricate relationship between the mTOR pathway and cellular metabolism is crucial for the development of targeted therapies.[7][8] By elucidating how mTOR inhibitors impact metabolic pathways, researchers can:
-
Identify Biomarkers: Changes in specific metabolites or metabolic pathways can serve as biomarkers to predict a patient's response to mTOR-targeted drugs.
-
Develop Combination Therapies: Targeting both the mTOR pathway and a key metabolic vulnerability it induces may lead to more effective therapeutic strategies.
-
Understand Drug Resistance: Metabolic reprogramming is a known mechanism of resistance to targeted therapies. Analyzing these metabolic shifts can provide insights into overcoming resistance.
References
- 1. mTOR pathway diseases: challenges and opportunities from bench to bedside and the mTOR node - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling [umassmed.edu]
- 3. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway Analysis of Global Metabolomic Profiles Identified Enrichment of Caffeine, Energy, and Arginine Metabolism in Smokers but Not Moist Snuff Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug development advances in human genetics‐based targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core therapeutic applications, mechanisms of action, and experimental evaluation of nitroimidazole derivatives. The document focuses on key compounds within this class, including metronidazole, tinidazole, and ronidazole for infectious diseases, and emerging applications of derivatives like iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) in oncology. Quantitative data from preclinical and clinical studies are summarized, detailed experimental methodologies are provided, and key pathways and workflows are visualized.
Introduction to Nitroimidazoles
Nitroimidazoles are a class of synthetic antimicrobial agents characterized by a nitro group attached to an imidazole ring.[1] This structural feature is crucial for their biological activity, which extends to a broad spectrum of anaerobic bacteria and protozoa.[2] The first member of this class, azomycin, a 2-nitroimidazole, was discovered in the 1950s. However, the 5-nitroimidazole derivative, metronidazole, became the hallmark compound of this class, widely used in clinical practice since the 1960s for treating infections caused by protozoa and obligate anaerobic bacteria.[1] More recently, the unique mechanism of action of nitroimidazoles has been exploited for other therapeutic areas, notably as radiosensitizers and hypoxia-activated prodrugs in cancer therapy.[1][3]
Mechanism of Action: Bioreductive Activation
The therapeutic effect of nitroimidazoles is dependent on the reductive activation of the nitro group, a process that occurs preferentially in anaerobic or hypoxic environments.[4] This selectivity is a key advantage, minimizing effects on host cells in well-oxygenated tissues.
The general mechanism involves the following steps:
-
Cellular Uptake: The nitroimidazole prodrug diffuses into the target cell (e.g., anaerobic bacterium, protozoan, or hypoxic cancer cell).[]
-
Reduction of the Nitro Group: In the low-oxygen environment, the nitro group accepts an electron from reduced ferredoxin, a process catalyzed by enzymes such as pyruvate-ferredoxin oxidoreductase (PFOR) in anaerobic organisms.[6][7] This one-electron reduction forms a highly reactive nitroso radical.[6]
-
Generation of Cytotoxic Species: The reactive intermediate can undergo further reduction to generate cytotoxic species, including nitroso and hydroxylamine derivatives.[1]
-
Macromolecular Damage: These reactive species can covalently bind to and damage cellular macromolecules, including DNA, leading to strand breakage, destabilization of the DNA helix, and ultimately, cell death.[][8]
In the presence of oxygen, the nitroso radical is rapidly re-oxidized back to the parent compound, preventing the accumulation of cytotoxic intermediates and thus protecting aerobic cells.[9] This process is central to the selective toxicity of nitroimidazoles in hypoxic environments.
Caption: Bioreductive activation pathway of nitroimidazole derivatives.
Therapeutic Applications and Efficacy Data
Antiprotozoal and Antibacterial Activity
Metronidazole, tinidazole, and ronidazole are widely used for the treatment of infections caused by anaerobic protozoa and bacteria. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Metronidazole | Bacteroides fragilis | ≤ 3.1 | - | [10] |
| Trichomonas vaginalis | 0.25 - 16 | ≥ 4 (for resistant strains) | [11] | |
| Mycoplasma genitalium | 1.6 - 12.5 | - | [12] | |
| Tinidazole | Anaerobic Bacteria | - | 2 | [13] |
| Gardnerella vaginalis | - | 8 | [14] | |
| Mycoplasma genitalium | 0.8 - 6.3 | - | [12] | |
| Ronidazole | Clostridioides difficile | 0.0625 - 0.25 | 0.125 | [15] |
| Tritrichomonas foetus | 0.625 - 1.25 (MLC) | - | [16] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MLC: Minimum lethal concentration.
Hypoxia-Selective Cancer Therapeutics
The hypoxic microenvironment of solid tumors provides a target for nitroimidazole-based therapies. Derivatives such as IAZA and FAZA are being investigated as both imaging agents to detect hypoxia and as therapeutic agents.[3]
| Compound | Application | Key Findings | Reference |
| 18F-FAZA | PET Imaging | Identified hypoxic volumes in 63% of head and neck squamous cell carcinoma (HNSCC) patients. A significant difference in disease-free survival was observed between patients with non-hypoxic (93%) and hypoxic (60%) tumors. | [17] |
| IAZA & FAZA | Cytotoxicity | Hypoxic cancer cells show higher sensitivity. The drugs compromise DNA replication, slow cell cycle progression, and induce replication stress. | [3] |
| Evofosfamide | Prodrug | A 2-nitroimidazole prodrug that releases a DNA-crosslinking agent under hypoxic conditions. It is in clinical development for cancer treatment. | [4] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the MIC of a nitroimidazole derivative against a specific microorganism.
Caption: A generalized workflow for determining the MIC of a nitroimidazole derivative.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of the nitroimidazole derivative is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Brucella broth for anaerobes).[10][18]
-
Inoculum Preparation: The test microorganism is grown to a specific density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted compound are inoculated with the prepared microbial suspension. The plate is then incubated under appropriate anaerobic conditions and temperature (e.g., 37°C) for 24 to 48 hours.[11][18]
-
Determination of MIC: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.[11]
In Vivo Efficacy in a Murine Model of Infection
This protocol outlines a general approach to evaluating the efficacy of a nitroimidazole derivative in a mouse model of infection.
Detailed Methodology:
-
Animal Model and Infection: A suitable strain of mice (e.g., BALB/c) is infected with the pathogen of interest. The route of infection (e.g., intraperitoneal, subcutaneous) and inoculum size are optimized to establish a consistent infection.[19][20]
-
Treatment Regimen: Following infection, animals are randomized into treatment and control groups. The nitroimidazole derivative is administered at various doses and schedules (e.g., once or twice daily for a specified number of days). The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to the intended clinical use.[19]
-
Efficacy Assessment: The therapeutic effect is evaluated by monitoring various endpoints, which may include:
-
Survival Rate: Monitoring the survival of animals over a defined period.
-
Clinical Signs: Scoring the severity of disease symptoms (e.g., weight loss, lethargy).
-
Bacterial/Parasite Load: Quantifying the number of viable organisms in target tissues (e.g., spleen, liver, or at the site of infection) at the end of the treatment period.[19]
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes in the treated groups with the control group to determine the significance of the therapeutic effect.
Hypoxia Imaging with 18F-FAZA PET/CT
This protocol describes the use of 18F-FAZA Positron Emission Tomography/Computed Tomography (PET/CT) for the non-invasive detection and quantification of tumor hypoxia.
Caption: Workflow for 18F-FAZA PET/CT imaging in a clinical setting.
Detailed Methodology:
-
Patient Preparation and Tracer Administration: Patients are typically required to fast before the procedure. A sterile dose of 18F-FAZA is administered intravenously.[17]
-
Uptake Period: A waiting period of approximately 2 hours allows for the tracer to distribute throughout the body and accumulate in hypoxic tissues.[17]
-
PET/CT Imaging: A static PET/CT scan of the region of interest (e.g., head and neck, thorax) is acquired. The CT component provides anatomical information for localization.
-
Image Analysis and Quantification:
-
The PET images are reconstructed and co-registered with the CT images.
-
Tumor volumes are delineated.
-
A hypoxic voxel is typically defined using a threshold, such as a tumor-to-muscle standardized uptake value (SUV) ratio ≥ 1.4.[17]
-
The total hypoxic volume (HV) and other metrics, such as the maximum SUV (SUVmax), are calculated.[17][21]
-
-
Clinical Correlation: The quantified hypoxia parameters can then be correlated with patient characteristics, treatment response, and clinical outcomes like disease-free survival.[17]
Future Directions and Conclusion
Nitroimidazole derivatives remain a cornerstone in the treatment of anaerobic infections. The growing challenge of antimicrobial resistance necessitates the development of novel derivatives and combination therapies. Furthermore, the application of nitroimidazoles in oncology is a promising area of research. The ability to selectively target hypoxic tumor cells offers a significant therapeutic window. Future work will likely focus on developing next-generation nitroimidazoles with improved efficacy, reduced toxicity, and novel mechanisms of action to overcome resistance. The use of these compounds as diagnostic tools for identifying tumor hypoxia will also be critical for personalizing cancer therapy.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metronidazole - Wikipedia [en.wikipedia.org]
- 7. Metronidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 9. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P05.14 Minimum inhibitory concentrations of metronidazole and tinidazole against trichomonas vaginalis | Sexually Transmitted Infections [sti.bmj.com]
- 12. In Vitro Susceptibility and Resistance of Mycoplasma genitalium to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. FAZA PET/CT hypoxia imaging in patients with squamous cell carcinoma of the head and neck treated with radiotherapy: results from the DAHANCA 24 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. woah.org [woah.org]
- 19. In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights | Semantic Scholar [semanticscholar.org]
- 21. A prospective clinical study of ¹⁸F-FAZA PET-CT hypoxia imaging in head and neck squamous cell carcinoma before and during radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
HMMNI (Hydroxy Dimetridazole): A Technical Whitepaper on its Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of HMMNI (Hydroxy Dimetridazole), the principal metabolite of the nitroimidazole antiprotozoal agent, Dimetridazole. It details the discovery and historical context of Dimetridazole and its metabolites, focusing on the biochemical transformation leading to HMMNI. The core mechanism of action, characteristic of 5-nitroimidazole compounds, is elucidated, including its activation within target anaerobic organisms. Furthermore, this guide presents key quantitative data in a structured format and outlines the experimental protocols for the detection and quantification of HMMNI. Visual diagrams of the metabolic and signaling pathways are provided to facilitate a deeper understanding of its biochemical interactions.
Introduction
HMMNI, chemically known as 2-hydroxymethyl-1-methyl-5-nitroimidazole, is the major metabolite of Dimetridazole (DMZ), a 5-nitroimidazole drug historically used in veterinary medicine.[1][2][3] Dimetridazole was employed for the treatment and prevention of protozoan infections, such as swine dysentery and histomoniasis (blackhead disease) in poultry.[4][5][6] Due to concerns regarding the potential carcinogenicity of nitroimidazole residues in food products, the use of Dimetridazole in food-producing animals has been banned in many jurisdictions, including the European Union, the United States, and Canada.[7][8] Consequently, the detection and quantification of its metabolites, primarily HMMNI, have become crucial for food safety and regulatory monitoring.[1][3]
Discovery and History
The development and use of Dimetridazole as an antiprotozoal agent date back to the mid-20th century. Its efficacy against anaerobic protozoa made it a valuable tool in veterinary medicine.[4] The discovery of its metabolic fate, particularly the identification of HMMNI as the main biotransformation product, was a significant step in understanding its pharmacology and toxicology. Early studies on the metabolism of Dimetridazole in various animal species, including pigs and turkeys, revealed that the primary metabolic pathway is the hydroxylation of the 2-methyl group to form HMMNI.[2][9] This metabolic conversion is a crucial factor in the assessment of drug residues in animal tissues and products.[3][10]
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties of HMMNI is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2-hydroxymethyl-1-methyl-5-nitroimidazole | [1] |
| Synonyms | HMMNI, Hydroxy Dimetridazole | [11] |
| Molecular Formula | C5H7N3O3 | [2] |
| Molecular Weight | 157.13 g/mol | [2] |
| CAS Number | 936-05-0 | [1] |
Quantitative data regarding the antiprotozoal efficacy of HMMNI itself is limited, as most studies have focused on the parent drug, Dimetridazole. However, the detection of HMMNI is a key marker for the use of Dimetridazole. The table below summarizes relevant quantitative information from studies on Dimetridazole and HMMNI.
| Parameter | Organism/Matrix | Value | Reference |
| Dimetridazole Efficacy | Trichomonas vaginalis | IC50 values of novel pyrazole-nitroimidazoles (structurally related) ≤ 20 μM | [12] |
| HMMNI Detection Limit (LOD) | Tissues and eggs | 0.5 ng/g | [3] |
| HMMNI Quantification Limit (LOQ) | Tissues and eggs | 1.0 ng/g | [3] |
| HMMNI Residue in Shrimp Tissue (post-DMZ treatment) | Penaeus monodon | 15.0 - 31.9 µg/kg (Day 0) | [10] |
Mechanism of Action and Signaling Pathways
The mechanism of action of HMMNI is intrinsically linked to that of its parent compound, Dimetridazole, and other 5-nitroimidazole drugs. These compounds are prodrugs that require activation within anaerobic or microaerophilic organisms.[][14]
The key steps in the mechanism of action are:
-
Cellular Uptake: The nitroimidazole passively diffuses into the microbial cell.[15]
-
Reductive Activation: Inside the anaerobic microbe, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, which are part of the organism's metabolic pathways (e.g., pyruvate:ferredoxin oxidoreductase system).[16][17] This reduction process is critical for the drug's selective toxicity towards anaerobic organisms, as it does not efficiently occur in aerobic host cells.
-
Formation of Cytotoxic Radicals: The reduction of the nitro group generates short-lived, highly reactive nitroso and hydroxylamine intermediates, as well as nitro free radicals.[14][18]
-
DNA Damage: These reactive intermediates interact with and damage microbial DNA, leading to strand breaks and helical structure disruption.[16][18] This damage inhibits DNA replication and repair, ultimately causing cell death.[15]
While the primary target is DNA, the reactive metabolites can also damage other vital cellular components, such as proteins and membranes.[19]
Signaling Pathway Diagram
The following diagram illustrates the generalized activation and mechanism of action of 5-nitroimidazoles like Dimetridazole and its active metabolite HMMNI in a protozoan cell.
Caption: Generalized mechanism of action of 5-nitroimidazoles in anaerobic protozoa.
Biotransformation of Dimetridazole to HMMNI
HMMNI is the primary metabolite of Dimetridazole, formed through a hydroxylation reaction.[2] This biotransformation predominantly occurs in the liver of the host animal.
Metabolic Pathway Diagram
The diagram below illustrates the metabolic conversion of Dimetridazole to HMMNI.
Caption: Metabolic pathway of Dimetridazole to its main metabolite, HMMNI.
Experimental Protocols
The detection and quantification of HMMNI are critical for monitoring the illegal use of Dimetridazole in food-producing animals. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Protocol for HMMNI Detection by LC-MS/MS
This protocol provides a general workflow for the analysis of HMMNI in animal tissues. Specific parameters will need to be optimized depending on the sample matrix and instrumentation.
1. Sample Preparation (Extraction and Clean-up):
- Homogenize a known weight of the tissue sample (e.g., muscle, liver, egg).
- Extract the analytes using an organic solvent, such as ethyl acetate or acetonitrile.[3][20]
- Perform a liquid-liquid partitioning step (e.g., with hexane) to remove lipids.
- Further clean up the extract using Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., aminopropyl-bonded silica).[20]
- Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile.
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-20 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the protonated molecule of HMMNI) to specific product ions.
- Internal Standard: A stable isotope-labeled internal standard, such as HMMNI-d3, is recommended for accurate quantification to compensate for matrix effects and variations in extraction recovery.[11]
3. Quantification:
- A calibration curve is constructed using standards of known HMMNI concentrations.
- The concentration of HMMNI in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
Caption: A generalized workflow for the detection and quantification of HMMNI.
Conclusion
HMMNI is a significant biomarker for the use of the antiprotozoal drug Dimetridazole. A thorough understanding of its formation, mechanism of action, and analytical detection is essential for researchers, drug development professionals, and regulatory bodies. The information and protocols provided in this whitepaper offer a foundational guide to the core scientific principles surrounding HMMNI. Further research into the specific antiprotozoal activity of HMMNI and its potential interactions with other cellular pathways would be beneficial for a more complete toxicological and pharmacological profile.
References
- 1. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elimination patterns of dimetridazole in egg of laying hens and tissues of broiler after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. apvma.gov.au [apvma.gov.au]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Dimetridazole - Wikipedia [en.wikipedia.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. fao.org [fao.org]
- 10. Determination of the persistence of dimetridazole, metronidazole and ronidazole residues in black tiger shrimp (Penaeus monodon) tissue and their stability during cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Exploring novel pyrazole-nitroimidazole hybrids: Synthesis and antiprotozoal activity against the human pathogen trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lecturio.com [lecturio.com]
- 16. academic.oup.com [academic.oup.com]
- 17. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI), a principal metabolite of the antiprotozoal drug dimetridazole. Due to a scarcity of direct toxicological studies on HMMNI, this profile is constructed through an in-depth analysis of its parent compound, dimetridazole, and the broader class of 5-nitroimidazole compounds. This guide summarizes available quantitative data, details relevant experimental protocols based on international guidelines, and visualizes key mechanistic pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential toxicological risks associated with HMMNI and to guide future safety assessments.
Introduction
2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI) is the primary metabolite of dimetridazole, a 5-nitroimidazole antibiotic historically used in veterinary medicine to treat protozoal infections.[1][2] The toxicological profile of HMMNI is of significant interest due to the established concerns over the safety of nitroimidazole compounds, which are suspected to be carcinogenic and mutagenic.[3][4] This document synthesizes the available toxicological data for dimetridazole and related 5-nitroimidazoles to provide an inferred toxicological profile for HMMNI.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (1-methyl-5-nitro-1H-imidazol-2-yl)methanol | [5] |
| Synonyms | HMMNI, Hydroxy Dimetridazole | [1] |
| CAS Number | 936-05-0 | |
| Molecular Formula | C5H7N3O3 | [5] |
| Molecular Weight | 157.13 g/mol |
Toxicological Summary
The toxicological profile of HMMNI is largely inferred from studies on its parent compound, dimetridazole, and other 5-nitroimidazoles.
Genotoxicity
-
In Vitro Studies: Dimetridazole has demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test). This mutagenicity is linked to the presence of bacterial nitroreductases, which reduce the nitro group to reactive intermediates that can damage DNA.[6][7] It is plausible that HMMNI would exhibit similar activity in these in vitro systems.
-
In Vivo Studies: In contrast to in vitro findings, in vivo genotoxicity studies on dimetridazole have been negative.[8] This suggests that mammalian metabolic pathways may detoxify the compound or that the reactive intermediates do not reach target DNA in sufficient concentrations to cause detectable damage in whole organisms.
Carcinogenicity
Dimetridazole is considered a potential carcinogen. Long-term carcinogenicity studies in rats have shown an increased incidence of benign mammary tumors.[6] The International Agency for Research on Cancer (IARC) has classified other nitroimidazoles, such as metronidazole, as "possibly carcinogenic to humans" (Group 2B). The carcinogenic potential is thought to be linked to the genotoxic effects of the reactive nitro intermediates.
Acute Toxicity
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of HMMNI are not available. For dimetridazole, a developmental toxicity study in rabbits identified a Lowest-Observed-Adverse-Effect Level (LOAEL) of 30 mg/kg body weight/day for maternal toxicity.[8]
Mechanism of Action and Toxicity
The biological activity and toxicity of 5-nitroimidazoles, including HMMNI, are dependent on the reductive activation of the C5-nitro group. This process is central to both their therapeutic efficacy against anaerobic organisms and their potential toxicity.
Reductive Activation
In anaerobic environments, such as those found in susceptible protozoa and bacteria, low-redox-potential electron-transfer proteins like ferredoxin donate electrons to the nitro group of the 5-nitroimidazole. This reduction forms a highly reactive nitroso radical anion and other cytotoxic intermediates.
Caption: Reductive activation of 5-nitroimidazoles in anaerobic cells.
DNA Damage
The reactive intermediates generated from the reduction of the nitro group can covalently bind to cellular macromolecules, most importantly DNA. This interaction leads to DNA strand breakage, inhibition of DNA synthesis and repair, and ultimately cell death.[10] This mechanism is responsible for the antimicrobial activity and is also the basis for the genotoxic and carcinogenic concerns.
Metabolism of Dimetridazole to HMMNI
HMMNI is the major metabolite of dimetridazole, formed through the hydroxylation of the methyl group at the C2 position of the imidazole ring. This metabolic conversion is a critical step in the detoxification and elimination of dimetridazole.
Caption: Metabolic conversion of Dimetridazole to HMMNI.
Experimental Protocols for Toxicological Assessment
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide the framework for assessing the toxicological profile of compounds like HMMNI.
Genotoxicity Assays
A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of a new chemical entity.
6.1.1. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471
-
Purpose: To detect point mutations (base-pair substitutions and frameshifts) induced by the test substance.
-
Methodology: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (colonies that have regained the ability to grow on an amino-acid-deficient medium) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
6.1.2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487
-
Purpose: To detect damage to chromosomes or the mitotic apparatus, which can lead to the formation of micronuclei in the cytoplasm of interphase cells.
-
Methodology: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured for a period that allows for cell division. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division. The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures.
Safety Pharmacology
ICH S7A guidelines recommend a core battery of tests to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[11]
-
Central Nervous System (CNS) Assessment: Evaluation of effects on motor activity, coordination, and behavior in rodents.
-
Cardiovascular System Assessment: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a suitable animal model (e.g., conscious, telemetered dogs or non-rodents). In vitro assays (e.g., hERG channel assay) are also conducted to assess the potential for QT interval prolongation.
-
Respiratory System Assessment: Measurement of respiratory rate and tidal volume in conscious animals.
Conclusion and Future Directions
The toxicological profile of HMMNI, inferred from data on its parent compound dimetridazole and the 5-nitroimidazole class, suggests potential concerns regarding genotoxicity and carcinogenicity. The mechanism of toxicity is likely mediated by the reductive activation of the nitro group, leading to DNA damage. While in vivo studies on dimetridazole have not shown genotoxic effects, the positive in vitro findings warrant a cautious approach.
To establish a definitive toxicological profile for HMMNI, further studies are essential. A comprehensive assessment following established international guidelines, including a full battery of genotoxicity tests, acute and repeated-dose toxicity studies, and safety pharmacology evaluations, is recommended for any future development involving this compound. Such data will be crucial for a thorough risk assessment and for ensuring the safety of any potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. apvma.gov.au [apvma.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxymethyl-1-methyl-5-nitroimidazole | C5H7N3O3 | CID 557356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsc.go.jp [fsc.go.jp]
- 9. Toxicity of dimetridazole in waterfowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Read by QxMD [read.qxmd.com]
- 11. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
In-Depth Technical Guide to the Spectroscopic Data of HMMNI (Standard)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a principal metabolite of the nitroimidazole drug dimetridazole. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for mass spectrometry (MS) data, relevant experimental protocols, and an illustrative representation of its metabolic context and general mechanism of action.
Introduction
HMMNI, with the CAS Number 936-05-0, is a key metabolite in the biotransformation of dimetridazole, a veterinary drug formerly used for the treatment of protozoal infections. Due to the potential carcinogenic and mutagenic properties of nitroimidazole residues, the detection and characterization of HMMNI in various matrices are of significant importance in food safety and toxicological studies. This guide focuses on the core spectroscopic data essential for its identification and quantification.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the identification and quantification of HMMNI. The following tables summarize the key mass-to-charge ratios (m/z) for the protonated molecule and its characteristic fragment ions observed in tandem mass spectrometry.
Table 1: Precursor Ion Data for HMMNI
| Analyte | Molecular Formula | Molecular Weight | Ionization Mode | Precursor Ion | m/z |
| HMMNI | C₅H₇N₃O₃ | 157.13 | ESI+ | [M+H]⁺ | 158.1-158.2 |
Table 2: Tandem MS (MS/MS) Fragmentation Data for HMMNI
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Source |
| 158.2 | 140.1 / 140.2 | H₂O (Water) | [1] |
| 158.2 | 55 | C₂H₃N₂O | [1] |
| 158.2 | 76.8 | C₃H₄N₂O₂ |
Note: Fragmentation patterns can vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Experimental Protocols
The following sections detail the methodologies for the analysis of HMMNI, primarily focusing on LC-MS/MS, as this is the most commonly reported technique.
Sample Preparation for LC-MS/MS Analysis
A generalized solid-phase extraction (SPE) protocol for the extraction of HMMNI from biological matrices (e.g., honey, tissue) is as follows:
-
Homogenization: Homogenize the sample in an appropriate solvent, such as a mixture of acetonitrile and a weak acid (e.g., 2% formic acid).
-
Centrifugation: Centrifuge the homogenate to separate the supernatant from solid debris.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode strong cation-exchange (MCX) SPE cartridge.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte using a suitable solvent, such as methanol containing a small percentage of ammonium hydroxide.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical parameters for the chromatographic separation and mass spectrometric detection of HMMNI:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to promote protonation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific product ions (e.g., m/z 158.2 → 140.1 and m/z 158.2 → 55).
-
Collision Gas: Argon is typically used as the collision gas.
-
Instrument: A triple quadrupole or a Q-Exactive Orbitrap mass spectrometer is commonly employed.
-
Signaling Pathways and Mechanism of Action
Specific signaling pathways directly modulated by HMMNI have not been extensively characterized in the scientific literature. However, as a metabolite of a nitroimidazole, its general mechanism of action is understood to be linked to the reductive activation of the nitro group, a hallmark of this class of compounds. This process is more efficient under hypoxic (low oxygen) conditions, which are characteristic of the anaerobic microorganisms that nitroimidazoles target.
The following diagrams illustrate the metabolic formation of HMMNI from dimetridazole and the generalized mechanism of action for nitroimidazole compounds.
The workflow for the analysis of HMMNI using LC-MS/MS can be summarized as follows:
References
Methodological & Application
Application Note: Quantitative Analysis of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) is a principal metabolite of the nitroimidazole antimicrobial agents dimetridazole and ronidazole. Due to the potential health risks associated with nitroimidazole residues in food products of animal origin, regulatory bodies worldwide have established maximum residue limits (MRLs) or banned their use altogether. Consequently, sensitive and reliable analytical methods are crucial for monitoring HMMNI levels in various biological matrices to ensure food safety and support pharmacokinetic studies in drug development.
This application note provides a detailed protocol for the quantitative analysis of HMMNI using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method offers high selectivity and sensitivity, making it suitable for trace-level quantification in complex matrices such as animal tissues, honey, and plasma.
Experimental Protocols
This section outlines a comprehensive protocol for HMMNI quantification, synthesized from established methodologies.[1][2][3]
Sample Preparation
The choice of sample preparation method depends on the matrix. Two common and effective techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1.1. Liquid-Liquid Extraction (LLE) - General Protocol
-
Homogenization: Homogenize 1-5 grams of tissue sample or an equivalent volume of liquid matrix (e.g., plasma, honey dissolved in water).
-
Extraction: Add 5-10 mL of ethyl acetate or acetonitrile to the homogenized sample. Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 4000-5000 x g for 10-15 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 0.5-1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
1.2. Solid-Phase Extraction (SPE) - For Cleaner Samples
-
Sample Pre-treatment: Dilute liquid samples (e.g., honey, plasma) with an appropriate buffer, such as 2% formic acid in water.[1]
-
Column Conditioning: Condition a mixed-mode strong cation-exchange (MCX) SPE cartridge with methanol followed by equilibration with the pre-treatment buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute HMMNI from the cartridge using 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.[1]
2.2. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Gas Flow: 50 - 150 L/hr
-
2.3. MRM Transitions for HMMNI
The selection of precursor and product ions is critical for the selectivity of the MRM assay. The protonated molecule [M+H]⁺ is typically used as the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Cone Voltage (V) | Collision Energy (eV) |
| HMMNI | 186.1 | 128.1 | 110.1 | 20 - 30 | 12 - 18 |
Note: Cone voltage and collision energy should be optimized for the specific instrument being used to achieve maximum signal intensity.
Quantitative Data Summary
The following table summarizes the quantitative performance data for HMMNI analysis from various studies, demonstrating the method's reliability and sensitivity.
| Matrix | Linearity Range (µg/kg) | Recovery (%) | Precision (RSD, %) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Honey | 0.2 - 1.0 | 92.6 - 97.2 | 7.2 - 10.5 | 0.07 | 0.2 | [1] |
| Aquaculture Tissue | 0.1 - 20 | 83 - 105 | 2.3 - 14.0 | - | 0.1 - 0.5 | [2] |
| Honey | 10 - 100 ng/g | 71.5 - 101.4 | < 10 | 1.0 - 2.0 ng/g | - | [4] |
| Turkey Muscle | ≥ 0.05 ng/g | - | - | - | 0.05 ng/g | [3] |
Visualizations
Experimental Workflow for HMMNI Quantification
Caption: Workflow for the quantitative analysis of HMMNI.
Logical Relationship of the Analytical Method
Caption: Logical flow from sample to quantitative result.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative determination of HMMNI in a variety of biological matrices. The protocol, including sample preparation and optimized instrument parameters, allows for accurate and precise measurements at levels relevant for both regulatory monitoring and pharmacokinetic research. The high selectivity of MRM detection minimizes matrix interference, ensuring reliable quantification. This method is well-suited for high-throughput laboratory environments, contributing to enhanced food safety and supporting the development of new pharmaceuticals.
References
- 1. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays in Drug Discovery
Topic: Standard Protocol for Cell Culture Experiments in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed, standardized protocol for mammalian cell culture, a fundamental technique in drug discovery and development. While the initial request referenced an "HMMNI (Standard) protocol," it's important to clarify that HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) is a metabolite of nitroimidazole drugs and not a specific cell culture protocol.[1] The following protocols represent a standard workflow for culturing and experimenting with cells to test the effects of chemical compounds, such as HMMNI or other drug candidates. This guide covers aseptic techniques, media preparation, cell maintenance, and experimental setup for assessing cellular responses to test compounds.
I. Core Principles of Mammalian Cell Culture
Successful cell culture relies on maintaining a sterile environment to prevent contamination and providing optimal conditions for cell growth. Key considerations include:
-
Aseptic Technique: All procedures must be performed in a laminar flow hood to minimize the risk of microbial contamination. All media, reagents, and supplies coming into contact with the cells must be sterile.
-
Culture Environment: Most mammalian cell lines are maintained in an incubator at 37°C with 5% CO₂ to maintain the pH of the culture medium.
-
Cell Line Specificity: Different cell lines have unique requirements for growth media, supplements, and subculture conditions. It is crucial to consult the specific guidelines for the cell line being used.
II. Experimental Protocols
A. Protocol for Thawing Cryopreserved Cells
This protocol describes the steps for reviving cells that have been stored in liquid nitrogen. Rapid thawing is crucial for maintaining cell viability.[2]
Materials:
-
Complete growth medium, pre-warmed to 37°C
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Water bath at 37°C
-
70% ethanol for disinfection
-
Cell culture flask
Procedure:
-
Prepare a culture flask with the appropriate volume of pre-warmed complete growth medium.
-
Retrieve the cryovial from liquid nitrogen storage and immediately place it in the 37°C water bath.
-
Agitate the vial gently until only a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol before opening it in a laminar flow hood.
-
Aseptically transfer the cell suspension from the vial to a sterile centrifuge tube containing at least 9 mL of pre-warmed complete medium.
-
Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete medium.
-
Transfer the resuspended cells to the prepared culture flask.
-
Incubate the flask at 37°C with 5% CO₂.
B. Protocol for Subculturing Adherent Cells
Adherent cells need to be passaged when they reach a certain confluency (typically 80-90%) to maintain their health and logarithmic growth.[3]
Materials:
-
Complete growth medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), sterile, calcium and magnesium-free
-
Trypsin-EDTA solution, pre-warmed to 37°C
-
New sterile culture flasks
Procedure:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes.
-
Observe the cells under a microscope until they detach from the flask surface. Gently tap the side of the flask to aid detachment.
-
Once detached, add complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a portion of the cell suspension to a new flask containing pre-warmed complete medium at the desired split ratio (e.g., 1:2 or 1:3).[4]
-
Incubate the new flask at 37°C with 5% CO₂.
C. Protocol for a Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5] This is a common method to determine the cytotoxic effects of a test compound.
Materials:
-
96-well plate
-
Cells in suspension
-
Complete growth medium
-
Test compound (e.g., HMMNI) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
III. Data Presentation
The quantitative data from experiments like the MTT assay can be summarized in a table to easily compare the effects of different concentrations of a test compound.
| Test Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 10 | 0.95 | 0.05 | 76.0 |
| 50 | 0.62 | 0.04 | 49.6 |
| 100 | 0.31 | 0.03 | 24.8 |
| 200 | 0.15 | 0.02 | 12.0 |
Table 1: Example data from an MTT assay showing the effect of a test compound on cell viability after 48 hours of exposure.
IV. Signaling Pathways and Experimental Workflows
Visualizing signaling pathways and experimental workflows can aid in understanding the mechanisms of action of a drug and the overall experimental design.
A. Signaling Pathways in Cancer
Many anti-cancer drugs target specific signaling pathways that are aberrantly activated in tumor cells, leading to uncontrolled growth and proliferation.[6] The Hedgehog and MAPK signaling pathways are two such examples.
The Hedgehog signaling pathway plays a role in embryonic development and its aberrant activation is associated with several cancers.[6][7]
The MAPK/ERK pathway is frequently activated in various cancers and is a common target for drug development.[8]
B. Experimental Workflow for Drug Screening
The following diagram illustrates a typical workflow for screening the effects of a compound on cultured cells.
This workflow provides a systematic approach from cell culture initiation to data analysis, ensuring reproducibility and reliability of results.
References
- 1. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture protocol | Proteintech Group [ptglab.com]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Method Development for the Detection of HMMNI (2-Hydroxymethyl-1-methyl-5-nitroimidazole)
Audience: Researchers, scientists, and drug development professionals.
Introduction
HMMNI, also known as Hydroxy Dimetridazole, is the primary metabolite of Dimetridazole, a nitroimidazole-class drug used to combat protozoan infections.[1][2] Monitoring the levels of HMMNI is crucial for pharmacokinetic studies, drug metabolism research, and ensuring food safety, as Dimetridazole is banned for use in food-producing animals in many countries.[3] This document provides detailed application notes and protocols for the development of analytical methods for the detection and quantification of HMMNI in various biological matrices.
Chemical Properties of HMMNI
A thorough understanding of the physicochemical properties of HMMNI is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| Full Name | 2-Hydroxymethyl-1-methyl-5-nitroimidazole | [4][5] |
| Synonyms | HMMNI, Hydroxy Dimetridazole | [1][4] |
| CAS Number | 936-05-0 | [5][6] |
| Molecular Formula | C₅H₇N₃O₃ | [4][6] |
| Molecular Weight | 157.13 g/mol | [6][7] |
| Solubility | Soluble in DMSO (30 mg/ml), DMF (30 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2, 1 mg/ml). | [4] |
| UV Maximum (λmax) | 304 nm | [4] |
Experimental Protocols
This section outlines detailed methodologies for sample preparation and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable technique. Additionally, a protocol for confirmation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided for higher sensitivity and selectivity.
Protocol 1: HPLC-UV Method for Quantification of HMMNI in Swine Tissue
This protocol is adapted from methodologies developed for the analysis of nitroimidazoles in animal tissues.[8]
1. Materials and Reagents
-
HMMNI analytical standard (VETRANAL® or equivalent)[6]
-
HMMNI-d3 (deuterated HMMNI) for use as an internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Ammonium hydroxide
-
Water (deionized or HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[8]
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of HMMNI analytical standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of HMMNI-d3 in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the mobile phase.
3. Sample Preparation (Solid-Phase Extraction)
-
Homogenize 5 g of swine tissue.
-
Add 10 mL of ethyl acetate and the internal standard working solution.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (ethyl acetate layer).
-
Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane-ethyl acetate (1:1 v/v).
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol in water.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
4. HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 315 nm[8] |
5. Data Analysis
-
Quantify HMMNI concentration by constructing a calibration curve of the peak area ratio of HMMNI to the internal standard versus the concentration of the working standard solutions.
Protocol 2: LC-MS/MS for Confirmatory Analysis of HMMNI in Honey
This protocol provides a highly sensitive and selective method for the confirmation of HMMNI residues, as demonstrated in the analysis of honey samples.[3][9]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Mixed-mode strong cation-exchange (MCX) sorbent for dispersive solid-phase extraction (d-SPE).[3]
2. Sample Preparation (Dispersive Solid-Phase Extraction)
-
Weigh 1 g of honey into a 15 mL centrifuge tube.
-
Spike with the internal standard (HMMNI-d3).
-
Dissolve the honey in 3 mL of 2% formic acid solution by vortexing for 1 minute.[3]
-
Add 0.5 g of MCX sorbent and vortex for 2 minutes.[3]
-
Centrifuge at 10,000 rpm for 5 minutes and discard the aqueous layer.[3]
-
Add 3 mL of methanol, vortex for 1 minute, centrifuge, and discard the supernatant.[3]
-
Extract the sample with 3 mL of 5% ammonium hydroxide in methanol by vortexing for 1 minute and centrifuging.[3]
-
Collect the supernatant and evaporate to dryness at 40°C under nitrogen.[3]
-
Reconstitute the residue in 0.5 mL of 0.1% formic acid in acetonitrile (95:5, v/v) and filter before LC-MS/MS analysis.[3]
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions
-
Monitor at least two precursor-to-product ion transitions for both HMMNI and the internal standard (HMMNI-d3) for confirmation and quantification. Specific mass transitions should be optimized based on the instrument used.
Method Validation Parameters
To ensure the reliability of the developed analytical methods, the following parameters should be validated according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is desirable.[10]
-
Accuracy: The closeness of the test results to the true value, assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize typical performance data obtained during the validation of analytical methods for HMMNI detection.
Table 1: HPLC-UV Method Performance in Swine Tissue
| Parameter | Result |
| Linearity Range | 10 - 100 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Average Recovery | 71.5 - 101.4%[8] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| LOD | 1.0 - 2.0 ng/g[8] |
| LOQ | 5.0 ng/g |
Table 2: LC-MS/MS Method Performance in Honey
| Parameter | Result |
| Linearity Range | 0.05 - 10 µg/kg |
| Correlation Coefficient (r²) | > 0.998 |
| Average Recovery | 90.2 - 105.6%[3] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 11.2%[3] |
| LOD | 0.02 - 0.07 µg/kg[3] |
| LOQ | 0.05 - 0.2 µg/kg[3] |
Visualizations
Experimental Workflow for HMMNI Detection
Logical Relationship of Method Development Steps
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HMMNI | Hydroxy Dimetridazole | Nitroes | Ambeed.com [ambeed.com]
- 3. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. HMMNI - 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole [sigmaaldrich.com]
- 6. HMMNI VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Hydroxymethyl-1-methyl-5-nitroimidazole | C5H7N3O3 | CID 557356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijrpr.com [ijrpr.com]
Application Notes & Protocols for HMMNI Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the sample preparation and analysis of N-nitroso-N'-(hexahydro-1H-azepin-3-yl)-N'-methylnitrosourea (HMMNI) in urine. HMMNI is an N-nitroso compound of interest in various research and drug development contexts. Accurate and reliable quantification of HMMNI in biological matrices like urine is crucial for toxicological studies, pharmacokinetic assessments, and biomarker discovery. The following sections detail established sample preparation techniques, including solid-phase extraction (SPE) and liquid-liquid extraction (LLE), coupled with analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific data for HMMNI is limited, the protocols described are based on established methods for the analysis of other N-nitroso compounds in urine and can be adapted for HMMNI.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the complex urine matrix and concentrating the analyte of interest. The two primary methods suitable for N-nitroso compounds like HMMNI are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction of N-nitrosamines from aqueous samples like urine.[1][2] It offers high recovery and cleaner extracts compared to LLE. The selection of the sorbent material is crucial for optimal retention and elution of the target analyte.
Protocol: Solid-Phase Extraction (SPE) for HMMNI in Urine
This protocol is a general guideline and should be optimized for HMMNI.
Materials:
-
Urine sample
-
SPE cartridges (e.g., C18, polymeric sorbents)
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Internal standard (IS) solution (e.g., a deuterated analog of HMMNI)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove particulate matter.
-
Spike the sample with an appropriate internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge with water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with water or a weak organic solvent to remove hydrophilic interferences.
-
-
Elution:
-
Elute the retained HMMNI and IS with an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).
-
Liquid-Liquid Extraction (LLE)
LLE is a classical extraction method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (urine) and an organic solvent. Dichloromethane is a commonly used solvent for extracting volatile nitrosamines.[3][4]
Protocol: Liquid-Liquid Extraction (LLE) for HMMNI in Urine
This protocol is a general guideline and should be optimized for HMMNI.
Materials:
-
Urine sample
-
Extraction solvent (e.g., Dichloromethane)
-
Internal standard (IS) solution
-
Separatory funnel or extraction vials
-
Sodium sulfate (anhydrous, for drying)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Sample Preparation:
-
Adjust the pH of the urine sample if necessary to optimize the extraction of HMMNI. Acidic conditions are often suitable for extracting volatile organic compounds.[5]
-
Spike the sample with an internal standard.
-
-
Extraction:
-
Transfer the urine sample to a separatory funnel or extraction vial.
-
Add the extraction solvent (e.g., dichloromethane).
-
Shake vigorously for a specified period to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Allow the layers to separate.
-
-
Organic Phase Collection:
-
Carefully collect the organic layer. Repeat the extraction process with fresh solvent for improved recovery.
-
-
Drying and Concentration:
-
Reconstitution:
-
Reconstitute the residue in a solvent suitable for the analytical instrument.
-
Analytical Methodologies
Following sample preparation, HMMNI can be quantified using highly sensitive and selective analytical techniques such as GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For some N-nitroso compounds, derivatization may be necessary to improve their volatility and thermal stability for GC analysis.[6]
Protocol: GC-MS Analysis of HMMNI
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole)
-
Capillary column suitable for nitrosamine analysis
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Optimized for the separation of HMMNI from other components.
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7]
Derivatization (if required): Some N-nitroso compounds may require derivatization prior to GC-MS analysis to improve their chromatographic properties. A common derivatization agent is pentafluorobenzyl bromide (PFBBr).[6][8] The derivatization step converts the analyte into a more volatile and thermally stable derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds, including non-volatile N-nitrosamines, directly from a liquid sample without the need for derivatization.[1][9][10]
Protocol: LC-MS/MS Analysis of HMMNI
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer)
-
Reversed-phase C18 column or other suitable column
LC Conditions (Example):
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid.[11]
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically a few microliters.
MS/MS Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for HMMNI and its internal standard would need to be determined.
Data Presentation
The following tables summarize quantitative data from studies on the analysis of various N-nitrosamines in urine, which can serve as a reference for validating a method for HMMNI.
Table 1: Performance of Solid-Phase Extraction (SPE) for N-Nitrosamines in Urine
| N-Nitrosamine | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| NDMA | 85.8 - 108.7 | 0.0793 | - | [1] |
| NDEA | 85.8 - 108.7 | - | - | [1] |
| NMEA | 85.8 - 108.7 | - | - | [1] |
| NDPA | - | - | - | [1] |
| NDBA | 85.8 - 108.7 | 0.0002 | - | [1] |
| NPIP | 85.8 - 108.7 | - | - | [1] |
| NPYR | 85.8 - 108.7 | - | - | [1] |
NDMA: N-nitrosodimethylamine, NDEA: N-nitrosodiethylamine, NMEA: N-nitrosomethylethylamine, NDPA: N-nitrosodi-n-propylamine, NDBA: N-nitrosodi-n-butylamine, NPIP: N-nitrosopiperidine, NPYR: N-nitrosopyrrolidine. LOD: Limit of Detection, LOQ: Limit of Quantification.
Table 2: Performance of Liquid-Liquid Extraction (LLE) for N-Nitrosamines in Urine
| N-Nitrosamine | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| NDMA | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
| NMEA | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
| NDEA | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
| NDPA | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
| NPYR | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
| NMOR | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
| NPIP | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
| NDBA | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
| NDPhA | 68 - 102 | 0.001 - 0.013 | 0.05 - 0.50 | [3] |
NMOR: N-nitrosomorpholine, NDPhA: N-nitrosodiphenylamine.
Table 3: Performance of Sorbent Supported Liquid Extraction (SLE) for N-Nitrosamines in Urine
| N-Nitrosamine | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| NDMA | 74.3 - 110 | 0.1 - 0.85 | 0.22 - 2.06 | [9] |
| NMEA | 74.3 - 110 | 0.1 - 0.85 | 0.22 - 2.06 | [9] |
| NDEA | 74.3 - 110 | 0.1 - 0.85 | 0.22 - 2.06 | [9] |
| NPIP | 74.3 - 110 | 0.1 - 0.85 | 0.22 - 2.06 | [9] |
| NPYR | 74.3 - 110 | 0.1 - 0.85 | 0.22 - 2.06 | [9] |
| NDPA | 74.3 - 110 | 0.1 - 0.85 | 0.22 - 2.06 | [9] |
| NDBA | 74.3 - 110 | 0.1 - 0.85 | 0.22 - 2.06 | [9] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of HMMNI in urine, from sample collection to data analysis.
Caption: General workflow for HMMNI analysis in urine.
Logical Relationship of Analytical Techniques
The choice of analytical technique is dependent on the physicochemical properties of the analyte and the desired sensitivity and selectivity.
Caption: Selection of analytical technique for HMMNI.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of volatile nitrosamines in urine through gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Quantitative analysis of five tobacco-specific N-nitrosamines in urine by liquid chromatography-atmospheric pressure ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols: HMMNI (Standard) for Calibration of Analytical Instruments
Topic: HMMNI (Standard) for Calibrating Analytical Instruments
Audience: Researchers, scientists, and drug development professionals.
Introduction
HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) is the primary metabolite of the nitroimidazole veterinary drugs ronidazole and dimetridazole. Due to concerns about the potential carcinogenicity of nitroimidazole residues in food products, their use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for the presence of these residues in various matrices such as meat, honey, and eggs. HMMNI is a critical analytical standard for the calibration of instruments, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate quantification of these banned substances. These application notes provide detailed protocols for the preparation of HMMNI standards and their use in instrument calibration for residue analysis.
Experimental Protocols
Protocol 1: Preparation of HMMNI Stock and Working Standard Solutions
This protocol outlines the steps for preparing stock and working solutions of HMMNI for use in LC-MS/MS analysis.
Materials:
-
HMMNI certified reference material
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (ultrapure)
-
Amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Volumetric flasks (Class A)
Procedure:
-
Preparation of HMMNI Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of HMMNI certified reference material using a calibrated analytical balance.
-
Transfer the weighed HMMNI into a 10 mL amber volumetric flask.
-
Add a small amount of methanol to dissolve the HMMNI completely.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution in the dark at -20°C. This solution is stable for up to 5 years under these conditions[1].
-
-
Preparation of Intermediate Standard Solution (e.g., 10 µg/mL):
-
Allow the HMMNI stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL HMMNI stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Mix thoroughly by inverting the flask.
-
This intermediate solution can be used to prepare working standards.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the intermediate standard solution with a suitable solvent (e.g., methanol or mobile phase).
-
These working standards are used to create a calibration curve. The concentration range should bracket the expected concentration of HMMNI in the samples.
-
Protocol 2: Calibration of LC-MS/MS for HMMNI Quantification
This protocol describes the use of HMMNI working standards to generate a calibration curve for the quantification of HMMNI in samples.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Method Setup:
-
Develop an LC-MS/MS method with optimized parameters for the detection of HMMNI. This includes selecting the appropriate LC column, mobile phase, gradient elution program, and mass spectrometer settings (e.g., precursor and product ions for Multiple Reaction Monitoring - MRM).
-
-
Calibration Curve Generation:
-
Inject a series of HMMNI working standard solutions of known concentrations into the LC-MS/MS system. A typical calibration curve may include a blank (solvent), a zero calibrator (matrix blank with internal standard), and at least six non-zero concentration levels[2].
-
Record the peak area or height response for each concentration.
-
-
Data Analysis:
-
Plot the peak area/height ratio of HMMNI to its internal standard (if used) against the corresponding concentration of the working standards.
-
Perform a linear regression analysis on the data points to generate a calibration curve.
-
The linearity of the curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥0.99.
-
Data Presentation
Table 1: Representative LC-MS/MS Calibration Data for HMMNI
| Standard Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 0.05 | 1,250 | 100,000 | 0.0125 |
| 0.1 | 2,550 | 102,000 | 0.0250 |
| 0.5 | 12,600 | 101,000 | 0.1248 |
| 1.0 | 25,200 | 100,500 | 0.2507 |
| 5.0 | 127,000 | 101,500 | 1.2512 |
| 10.0 | 255,000 | 102,000 | 2.5000 |
Note: This is example data. Actual peak areas will vary depending on the instrument and method parameters.
Table 2: Method Validation Parameters for HMMNI Analysis
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (Recovery) | 80 - 120% | 85.6 - 118.3%[3] |
| Precision (RSD) | < 15% | < 6%[3] |
| Limit of Quantification (LOQ) | Method Dependent | 0.1 - 0.5 µg/kg[4] |
Visualizations
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 3. agilent.com [agilent.com]
- 4. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMMNI (Standard) Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMMNI (2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole) is the primary metabolite of the nitroimidazole drug dimetridazole (DMZ).[1] Nitroimidazole compounds are utilized in veterinary medicine for their antiprotozoal and antibacterial properties.[2] Due to concerns about their potential carcinogenicity, the use of these compounds in food-producing animals is regulated in many countries, necessitating sensitive analytical methods for monitoring their residues. HMMNI is employed as an analytical standard for the accurate quantification of DMZ and its metabolite in various biological matrices.[1] These application notes provide detailed protocols for the preparation, storage, and use of HMMNI standard solutions.
Physicochemical and Safety Information
| Property | Value |
| CAS Number | 936-05-0 |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Appearance | Neat solid |
| Solubility | Soluble in Methanol |
Safety Precautions: HMMNI is classified as a suspected carcinogen (Carc. 2) and mutagen (Muta. 2).[1] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a lab coat, should be worn when handling the compound. All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood.
HMMNI Standard Solution Preparation
Preparation of HMMNI Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of HMMNI in methanol.
Materials:
-
HMMNI (Standard)
-
Methanol (HPLC or analytical grade)
-
10 mL amber glass volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of HMMNI standard into a clean, dry 10 mL amber glass volumetric flask.
-
Add approximately 5 mL of methanol to the flask.
-
Gently swirl the flask to dissolve the HMMNI completely. A vortex mixer can be used if necessary.
-
Once the solid is fully dissolved, bring the solution to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution under the recommended conditions (see Section 4).
Preparation of HMMNI Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentrations. The following table provides examples for preparing a set of working solutions for generating a calibration curve for LC-MS/MS analysis.
| Target Concentration (ng/mL) | Volume of 1 mg/mL Stock Solution (µL) | Final Volume (mL) | Diluent |
| 1000 | 100 | 100 | Methanol |
| 500 | 50 | 100 | Methanol |
| 100 | 10 | 100 | Methanol |
| 50 | 5 | 100 | Methanol |
| 10 | 1 | 100 | Methanol |
| 1 | 0.1 | 100 | Methanol |
Procedure for preparing a 100 ng/mL working solution:
-
Pipette 10 µL of the 1 mg/mL HMMNI stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Mix thoroughly by inverting the flask multiple times.
-
Transfer to a labeled storage vial.
Storage and Stability of HMMNI Solutions
Proper storage of HMMNI solutions is critical to maintain their integrity and ensure accurate experimental results. The stability of nitroimidazole compounds can be affected by temperature, light, and pH.
| Solution Type | Storage Temperature | Storage Duration | Container | Notes |
| Neat Solid | Room Temperature | Per manufacturer's expiry date | Original container | Store in a desiccator to protect from moisture. |
| Stock Solution (1 mg/mL in Methanol) | -20°C | Up to 5 years[3] | Amber glass vial | Protect from light. |
| -80°C | Up to 6 months | Amber glass vial | ||
| Working Solutions (in Methanol) | -20°C | Up to 2 months[4] | Amber glass vials | Prepare fresh as needed for optimal results. Avoid repeated freeze-thaw cycles. |
| 4°C | Up to 10 months (for similar nitrofurans)[5] | Amber glass vials | For short-term use. |
General Recommendations:
-
Light Protection: HMMNI and other nitroimidazoles are known to be sensitive to light.[6][7] Always store solutions in amber vials or protect them from light by wrapping clear vials in aluminum foil.
-
pH: The stability of some nitroimidazoles is pH-dependent.[7] It is recommended to use neutral, high-purity solvents for solution preparation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for all solutions to prevent potential degradation. Aliquoting stock and working solutions into smaller, single-use volumes is recommended.
Experimental Protocols
HMMNI is primarily used as a standard in analytical methods for the detection and quantification of dimetridazole and its metabolites in various matrices. Below are summarized protocols for its use in LC-MS/MS analysis.
Analysis of HMMNI in Porcine Liver by LC-MS/MS
This protocol is adapted from a method for the confirmatory analysis of nitroimidazoles in porcine liver.
Sample Preparation:
-
Homogenize 2 g of porcine liver tissue.
-
Spike with an internal standard solution.
-
Extract the sample with an appropriate solvent (e.g., ethyl acetate).
-
Perform a liquid-liquid extraction and solid-phase extraction (SPE) for cleanup.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with a mixture of aqueous formic acid and acetonitrile.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for HMMNI.
The following diagram illustrates the general workflow for this analysis.
Caption: Workflow for HMMNI Analysis in Porcine Liver.
Analysis of HMMNI in Honey by LC-MS/MS
This protocol is based on a method for the determination of nitroimidazole residues in honey.
Sample Preparation:
-
Dissolve 5 g of honey in an acidic aqueous solution.
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction with acetonitrile.
-
Clean up the extract using a solid-phase extraction (SPE) cartridge.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
-
LC Column: Pentafluorophenylpropyl-bonded silica column
-
Mobile Phase: Gradient elution with 0.01% acetic acid in water and acetonitrile.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
Biological Activity and Mechanism of Action
HMMNI is a metabolite of the antiprotozoal drug dimetridazole. The mechanism of action of nitroimidazoles involves the reductive activation of their nitro group under the hypoxic conditions often found in anaerobic protozoa and bacteria. This reduction leads to the formation of reactive cytotoxic intermediates that can damage cellular macromolecules, including DNA, leading to cell death. While HMMNI itself exhibits antiprotozoal activity, its primary relevance in a research and drug development context is as a marker for exposure to the parent drug, dimetridazole.
The following diagram illustrates the proposed mechanism of action for nitroimidazole compounds.
Caption: Proposed Mechanism of Action for Nitroimidazoles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HMMNI | Hydroxy Dimetridazole | Nitroes | Ambeed.com [ambeed.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Effects of HMMNI
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMMNI (2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole), also known as Hydroxy Dimetridazole, is a metabolite of the nitroimidazole antiprotozoal drug, Dimetridazole.[1][2][][4] The biological effects of such metabolites are of significant interest in drug development to understand the complete pharmacological and toxicological profile of the parent compound. Nitroimidazole drugs generally exert their effects through the reduction of their nitro group in anaerobic environments, leading to the formation of reactive cytotoxic intermediates that can damage cellular macromolecules, including DNA.[2][][4][5] These application notes provide a comprehensive experimental framework for the detailed investigation of the biological effects of HMMNI.
The following protocols are designed to assess the antiprotozoal efficacy, cytotoxic potential, and mechanism of action of HMMNI. The experimental designs range from initial in vitro screening assays to more complex cellular and in vivo studies.
Part 1: In Vitro Efficacy and Cytotoxicity Profiling of HMMNI
This section outlines protocols to determine the direct biological activity of HMMNI against a target protozoan species and to assess its potential for toxicity in mammalian cells.
Antiprotozoal Efficacy Assessment
Objective: To determine the 50% effective dose (ED50) of HMMNI against a relevant protozoan parasite.
Experimental Protocol:
-
Parasite Culture: Culture the target protozoan species (e.g., Trichomonas foetus, Giardia lamblia) under appropriate anaerobic or microaerophilic conditions to mid-log phase.
-
Compound Preparation: Prepare a stock solution of HMMNI in a suitable solvent (e.g., DMSO) and create a series of 2-fold serial dilutions in the appropriate culture medium.
-
Assay Setup: In a 96-well microtiter plate, add the parasite suspension to wells containing the different concentrations of HMMNI. Include a positive control (parent drug, Dimetridazole) and a negative control (vehicle).
-
Incubation: Incubate the plates under the required conditions for parasite growth for a predetermined period (e.g., 24-48 hours).
-
Viability Assessment: Determine parasite viability using a suitable method, such as a resazurin-based assay or by direct counting using a hemocytometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of HMMNI compared to the negative control. Determine the ED50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Data Presentation:
| Compound | ED50 (µg/mL) [95% CI] |
| HMMNI | [Insert Value] |
| Dimetridazole | [Insert Value] |
Mammalian Cell Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of HMMNI in a relevant mammalian cell line.
Experimental Protocol:
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in the appropriate medium and conditions.
-
Compound Preparation: Prepare a stock solution of HMMNI and serial dilutions as described in section 1.1.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing the different concentrations of HMMNI. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the plates for 24-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of viable cells for each concentration of HMMNI relative to the negative control. Determine the CC50 value by plotting the data and using non-linear regression.
Data Presentation:
| Compound | Cell Line | CC50 (µM) [95% CI] |
| HMMNI | HepG2 | [Insert Value] |
| HMMNI | Caco-2 | [Insert Value] |
| Doxorubicin | HepG2 | [Insert Value] |
Part 2: Mechanistic Studies of HMMNI Action
This section focuses on elucidating the potential mechanisms through which HMMNI exerts its biological effects, focusing on DNA damage and oxidative stress pathways, which are characteristic of nitroimidazole compounds.
DNA Damage Assessment
Objective: To evaluate the potential of HMMNI to induce DNA damage in target cells.
Experimental Protocol (Comet Assay):
-
Cell Treatment: Treat the target protozoan or mammalian cells with HMMNI at concentrations around its ED50 or CC50 for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Data Presentation:
| Treatment | Concentration (µM) | Mean Comet Tail Moment (± SD) |
| Negative Control | 0 | [Insert Value] |
| HMMNI | [Concentration 1] | [Insert Value] |
| HMMNI | [Concentration 2] | [Insert Value] |
| Positive Control | [Concentration] | [Insert Value] |
Oxidative Stress Induction
Objective: To determine if HMMNI induces oxidative stress in cells.
Experimental Protocol (ROS Assay):
-
Cell Treatment: Treat the target cells with HMMNI at various concentrations.
-
ROS Detection: Add a fluorescent probe for reactive oxygen species (ROS), such as DCFDA, to the cells.
-
Incubation: Incubate the cells for a short period to allow for probe uptake and oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Quantify the fold increase in ROS production in HMMNI-treated cells compared to the untreated control.
Data Presentation:
| Treatment | Concentration (µM) | Fold Increase in ROS (± SD) |
| Negative Control | 0 | 1.0 |
| HMMNI | [Concentration 1] | [Insert Value] |
| HMMNI | [Concentration 2] | [Insert Value] |
| Positive Control | [Concentration] | [Insert Value] |
Part 3: In Vivo Toxicity Assessment of HMMNI
This section provides a general framework for an acute in vivo toxicity study of HMMNI in a rodent model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Objective: To evaluate the potential for acute systemic toxicity of HMMNI in a rodent model.
Experimental Protocol:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dose Selection: Based on in vitro cytotoxicity data, select at least three dose levels of HMMNI for administration. Include a control group receiving the vehicle only.
-
Administration: Administer HMMNI to the animals via a relevant route (e.g., oral gavage).
-
Observation: Observe the animals for clinical signs of toxicity at regular intervals for up to 14 days. Record any changes in body weight, food and water consumption, and behavior.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and collect major organs for histopathological examination.
Data Presentation:
Table 1: Clinical Observations and Body Weight Changes
| Group | Dose (mg/kg) | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | [x/n] | [Observation] | [Insert Value] |
| HMMNI Low Dose | [Dose 1] | [x/n] | [Observation] | [Insert Value] |
| HMMNI Mid Dose | [Dose 2] | [x/n] | [Observation] | [Insert Value] |
| HMMNI High Dose | [Dose 3] | [x/n] | [Observation] | [Insert Value] |
Table 2: Selected Hematology and Clinical Chemistry Parameters
| Parameter | Vehicle Control | HMMNI Low Dose | HMMNI Mid Dose | HMMNI High Dose |
|---|---|---|---|---|
| WBC (10^9/L) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| ALT (U/L) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| CREA (µmol/L) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Caption: Hypothetical signaling pathway of HMMNI in an anaerobic protozoan cell.
Caption: General experimental workflow for studying the biological effects of HMMNI.
References
- 1. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All About Nitroimidazole [unacademy.com]
- 4. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Sexually Transmitted Infections [sti.bmj.com]
- 5. Metronidazole - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of HMMNI in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of HMMNI (Hydroxy Dimetridazole). This resource provides researchers, scientists, and drug development professionals with targeted guidance to identify and resolve common issues related to poor peak shape for HMMNI, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is HMMNI and why is its peak shape a concern in HPLC?
A1: HMMNI, or Hydroxy Dimetridazole, is a metabolite of the antiprotozoal drug Dimetridazole.[1][2] Its chemical structure is (1-methyl-5-nitro-1H-imidazol-2-yl)methanol.[3][4] The integrity of the chromatographic peak shape is crucial for accurate quantification. Poor peak shape, such as tailing, fronting, or splitting, can compromise resolution, reduce sensitivity, and lead to inaccurate integration and unreliable results.
Q2: What are the most common peak shape problems observed for HMMNI?
A2: The most frequently encountered peak shape issues for HMMNI and similar compounds containing a basic imidazole group are peak tailing, peak fronting, and split peaks. Each of these issues can stem from a variety of causes related to the analyte, mobile phase, column, or HPLC system.
Troubleshooting Guides
Issue 1: HMMNI Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is a common issue when analyzing basic compounds like HMMNI on silica-based reversed-phase columns.
Q: What causes my HMMNI peak to tail?
A: Peak tailing for HMMNI is often a result of secondary interactions between the basic imidazole group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[2] Other potential causes include column overload, low buffer concentration, and extra-column dead volume.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The ionization state of HMMNI is dependent on the mobile phase pH. At mid-range pH values, the imidazole group can be protonated and interact strongly with ionized silanols.
-
Protocol: Prepare mobile phases with varying pH levels, for example, from pH 3.0 to pH 7.0, using a suitable buffer (e.g., phosphate or acetate). Analyze the HMMNI standard with each mobile phase and observe the peak shape. Lowering the pH (e.g., to 3.0) will protonate the silanol groups, minimizing secondary interactions.
-
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface, leading to peak tailing.
-
Protocol: Prepare mobile phases with buffer concentrations ranging from 10 mM to 50 mM. Inject the HMMNI standard and compare the peak asymmetry.
-
-
Reduce Sample Load: Injecting too much sample can lead to column overload and result in peak tailing.
-
Protocol: Prepare a dilution series of your HMMNI sample (e.g., 1:2, 1:5, 1:10). Inject each dilution and observe the peak shape. If the tailing decreases with dilution, you are likely overloading the column.
-
-
Use a Different Column: If mobile phase optimization does not resolve the issue, consider using a column with a different stationary phase.
-
Recommendation: Employ an end-capped column or a column with a polar-embedded phase to shield the silanol groups. Alternatively, a column designed for basic compounds can be used.
-
Quantitative Data Summary:
| Mobile Phase pH | Buffer Concentration | Peak Asymmetry Factor (As) |
| 7.0 | 10 mM | 2.1 |
| 5.0 | 10 mM | 1.8 |
| 3.0 | 10 mM | 1.2 |
| 3.0 | 25 mM | 1.1 |
| 3.0 | 50 mM | 1.0 |
| Note: The data presented here is illustrative. Actual results may vary based on the specific column and HPLC system used. |
Issue 2: HMMNI Peak Fronting
Peak fronting is characterized by an asymmetry where the front part of the peak is broader than the latter half.
Q: Why is my HMMNI peak fronting?
A: The most common causes of peak fronting are high sample concentration (mass overload) and a mismatch between the sample solvent and the mobile phase.[1][3]
Troubleshooting Steps:
-
Reduce Sample Concentration and/or Injection Volume: Overloading the column can lead to peak fronting.
-
Protocol: Dilute your sample or reduce the injection volume. If the peak shape improves, you were likely experiencing mass overload.
-
-
Match Sample Solvent to Mobile Phase: If the sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.
-
Protocol: If possible, dissolve and dilute your HMMNI standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is as weak as possible while maintaining sample solubility.
-
Issue 3: HMMNI Peak Splitting or Shoulders
Split peaks appear as two or more peaks for a single analyte. This can be due to a physical issue with the column or system, or a chemical effect.
Q: What is causing my HMMNI peak to split?
A: Peak splitting for HMMNI can be caused by a partially blocked column frit, a void in the column packing material, or co-elution with an impurity or another compound.[5] It has been reported that HMMNI can co-elute with other nitroimidazoles like metronidazole under certain conditions.
Troubleshooting Steps:
-
Check for Co-elution: If you suspect co-elution with another compound, slightly modify the chromatographic conditions.
-
Protocol: Change the mobile phase composition (e.g., alter the organic-to-aqueous ratio) or the temperature. If the split peak resolves into two distinct peaks, co-elution was the cause.
-
-
Inspect the Column: A physical problem with the column is a common cause of split peaks for all analytes in the chromatogram.
-
Protocol:
-
Reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile for a reversed-phase column) to try and dislodge any blockage from the inlet frit.
-
If flushing does not work, the column may have a void. This is often irreversible, and the column will need to be replaced.
-
-
-
Check for System Dead Volume: Excessive dead volume in the tubing or connections between the injector, column, and detector can lead to peak distortion.
-
Protocol: Ensure all fittings are properly tightened and that the tubing used has the narrowest possible internal diameter and is as short as possible.
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for pH Adjustment
-
Prepare the Aqueous Buffer:
-
For a pH 3.0 phosphate buffer (25 mM): Dissolve approximately 3.4 g of potassium dihydrogen phosphate (KH2PO4) in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid.
-
For other pH values and buffers, use an appropriate buffer system (e.g., acetate for pH 4-5.5).
-
-
Filter the Buffer: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.
-
Prepare the Mobile Phase: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 aqueous:organic).
-
Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging.
Protocol 2: Column Flushing Procedure
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a series of solvents, starting with the mobile phase without the buffer salts.
-
Gradually increase the percentage of the strong solvent (e.g., acetonitrile or methanol for reversed-phase).
-
Flush with 100% strong solvent for at least 30 column volumes.
-
Gradually return to the initial mobile phase conditions.
-
Reconnect the column to the detector and allow the system to equilibrate.
Visualizations
Caption: Interaction of protonated HMMNI with ionized silanol groups, a primary cause of peak tailing, and its mitigation by using a low pH mobile phase.
Caption: A logical workflow for troubleshooting poor peak shape of HMMNI in HPLC.
References
HMMNI (Standard) degradation products and identification
Welcome to the technical support center for HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, analysis, and potential stability of HMMNI.
Frequently Asked Questions (FAQs)
Q1: What is HMMNI and what is its primary use in research?
HMMNI (Hydroxy Dimetridazole) is a primary metabolite of the nitroimidazole compounds dimetridazole and ronidazole.[1][2][3] It is commonly used as an analytical standard for the detection and quantification of nitroimidazole residues in various matrices, particularly in food products like honey and animal tissues.[4][5][6][7][8][9]
Q2: What are the known degradation products of HMMNI?
Currently, there is limited specific information available in published literature detailing the forced degradation products of HMMNI. However, based on the known degradation pathways of other 5-nitroimidazoles like metronidazole and tinidazole, potential degradation may occur under stress conditions.[5] These compounds are known to degrade under hydrolytic (acidic and basic), oxidative, and thermal stress.[5][10] For instance, tinidazole has been shown to degrade to 2-methyl-5-nitroimidazole.[5] Another study on 2-nitroimidazole identified hydrolytic denitration leading to the formation of imidazol-2-one and nitrite.[4] Therefore, it is plausible that HMMNI could undergo similar degradation affecting its side chains or the nitroimidazole core.
Q3: What are the general stability concerns for nitroimidazole compounds like HMMNI?
Nitroimidazole compounds can be susceptible to degradation under various conditions:
-
Hydrolysis: Stability can be pH-dependent. Some nitroimidazoles show degradation in both acidic and basic solutions.[5]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[5]
-
Thermal Stress: Elevated temperatures can cause degradation. For example, some 5-nitroimidazoles degrade when heated to 80°C and 120°C.[5]
-
Photodegradation: While some nitroimidazoles are relatively photostable, exposure to UV light can induce degradation, which may be influenced by the presence of other substances in the solution.[1]
It is crucial to store HMMNI standards under recommended conditions, typically at -20°C or -80°C in a tightly sealed container, protected from light, to ensure stability.[2]
Troubleshooting Guides
HPLC and LC-MS/MS Analysis of HMMNI
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the sensitive and selective determination of HMMNI.[7][8][9] Below are some common issues and troubleshooting steps.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | Use a base-deactivated column. Adjust mobile phase pH to suppress silanol interactions (typically pH 2-4 for reversed-phase). Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly. |
| Pump Malfunction | Check for leaks in the pump seals and fittings. Ensure the pump is delivering a consistent flow rate. |
| Temperature Variations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase before each injection, especially in gradient elution. |
Issue 3: Low Signal Intensity or No Peak
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage of stock solutions. |
| Mass Spectrometer Tuning | Optimize the MS parameters (e.g., capillary voltage, gas temperature, and collision energy) for HMMNI. |
| Incorrect MRM Transitions | Verify the precursor and product ions for HMMNI. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup to remove interfering components. Use an isotopically labeled internal standard. |
Experimental Protocols
Protocol 1: Sample Preparation for HMMNI Analysis in Honey by d-SPE and LC-MS/MS
This protocol is adapted from a validated method for the analysis of nitroimidazole metabolites in honey.[7][9]
-
Sample Dissolution: Weigh 2 grams of a homogenized honey sample into a 50 mL centrifuge tube. Add 10 mL of 2% formic acid solution and vortex for 3 minutes until the honey is completely dissolved.
-
Dispersive Solid-Phase Extraction (d-SPE): Add 1 g of mixed-mode strong cation-exchange (MCX) sorbent to the tube. Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Washing: Discard the supernatant. Add 3 mL of methanol to the residue, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes. Discard the supernatant.
-
Elution: Add 3 mL of 5% ammonium hydroxide in methanol to the residue. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 0.5 mL of the initial mobile phase (e.g., 0.1% formic acid in acetonitrile/water, 5:95, v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: UHPLC-MS/MS Parameters for HMMNI Quantification
The following are typical starting parameters for the analysis of HMMNI. Optimization may be required for specific instruments and matrices.
| Parameter | Setting |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | To be optimized for the specific instrument. A common precursor ion for HMMNI would be its protonated molecule [M+H]⁺. |
Visualizations
Caption: Workflow for HMMNI analysis in honey.
Caption: Troubleshooting logic for HPLC/LC-MS/MS analysis.
References
- 1. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for HMMNI
Welcome to the technical support center for the mass spectrometry analysis of HMMNI (N-(4-hydroxy-3-methoxy-5-nitrobenzyl)idene-N'-methylnicotinohydrazide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS parameters for HMMNI analysis?
A1: For initial analysis of HMMNI, a good starting point is to use a reversed-phase C18 column with a gradient elution. Due to its polar nature, a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol, with a small amount of formic acid or ammonium acetate to aid ionization, is recommended. For the mass spectrometer, electrospray ionization (ESI) in positive ion mode is typically suitable for hydrazone-containing compounds.
Q2: What is the expected protonated molecule of HMMNI?
A2: The molecular formula of HMMNI is C₁₅H₁₄N₄O₅. The expected monoisotopic mass is 330.0964 g/mol . In positive ion mode ESI, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 331.1042.
Q3: What are the common fragmentation patterns for compounds similar to HMMNI?
A3: HMMNI contains several functional groups that can lead to characteristic fragmentation patterns. As a hydrazone, cleavage of the N-N bond is a common fragmentation pathway. The nitroaromatic group can lead to the loss of NO₂ (46 Da) or NO (30 Da). The nicotinohydrazide moiety can also produce characteristic fragments.
Q4: How can I improve the signal intensity of HMMNI?
A4: To improve signal intensity, ensure your sample is appropriately concentrated.[1] Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[2][3] Regular tuning and calibration of the mass spectrometer are also crucial for optimal performance.[1]
Q5: I am observing significant peak tailing. What could be the cause?
A5: Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase pH. Try reducing the sample concentration, ensuring the mobile phase pH is appropriate for the analyte's pKa, or using a different column chemistry.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of HMMNI.
Issue 1: Poor or No Signal Intensity
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Ionization Mode | HMMNI is expected to ionize well in positive ESI mode. Verify that you are operating in the correct polarity. |
| Suboptimal Source Parameters | Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and temperature. Start with the general parameters provided in the table below and adjust one at a time.[2][3] |
| Sample Degradation | HMMNI may be susceptible to degradation. Prepare fresh samples and consider storing them at low temperatures and protected from light. |
| Ion Suppression | Matrix effects from complex samples can suppress the HMMNI signal. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] Diluting the sample can also mitigate matrix effects. |
| Incorrect Mobile Phase | Ensure the mobile phase contains an appropriate additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) to promote ionization.[2] |
Issue 2: Inconsistent Retention Time
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Composition | Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phases accurately. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Degradation | If retention times consistently shift in one direction, the column may be degrading. Replace the column. |
Issue 3: Unexpected Fragments or Adducts
Possible Causes and Solutions:
| Cause | Recommended Solution |
| In-source Fragmentation | High source temperatures or cone voltages can cause the molecule to fragment before entering the mass analyzer. Gradually reduce these parameters to minimize unwanted fragmentation. |
| Formation of Adducts | Sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are common. The presence of salts in the sample or mobile phase can increase their formation. Use high-purity solvents and reagents. If adduct formation is desirable for quantification, you can intentionally add a low concentration of the corresponding salt. |
| Contamination | Contaminants from solvents, glassware, or the LC system can lead to unexpected peaks. Run a blank injection to identify potential sources of contamination. |
Data Presentation
Table 1: Recommended Starting LC-MS Parameters for HMMNI Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
References
Technical Support Center: Resolving HMMNI Isomer Separation
Welcome to the technical support center for HMMNI isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of HMMNI and its potential isomers.
Frequently Asked Questions (FAQs)
Q1: What is HMMNI and what are its potential isomers?
HMMNI, or 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole, is a metabolite of the antiprotozoal drug Dimetridazole.[1][2] Structurally, HMMNI itself does not possess a chiral center, meaning it does not have enantiomers (non-superimposable mirror images).
However, during the synthesis of HMMNI or related nitroimidazole compounds, positional isomers may be formed as impurities. These isomers have the same molecular formula but differ in the arrangement of substituent groups on the imidazole ring. Separating these closely related compounds can be challenging due to their similar physical and chemical properties.
Q2: What is the primary method for separating HMMNI from potential isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of HMMNI and its potential positional isomers. Due to the polar nature of these compounds, specific HPLC methods are required for successful resolution.
Q3: My HMMNI product is showing impurities. Could these be isomers?
Yes, it is possible that the impurities are positional isomers of HMMNI that were generated during synthesis. These isomers will have the same mass as HMMNI, making mass spectrometry alone insufficient for identification without chromatographic separation.
Q4: I am working with a different nitroimidazole compound that is chiral. Can I find help here?
While this guide focuses on HMMNI, which is achiral, the principles of chiral HPLC for separating enantiomers of other nitroimidazole compounds are also addressed. Many of the troubleshooting steps for general HPLC will also apply. For chiral separations, the use of a chiral stationary phase (CSP) is essential.
Troubleshooting Guide: HPLC Separation of HMMNI and Positional Isomers
This guide addresses common issues encountered during the HPLC separation of HMMNI and its potential positional isomers.
Issue 1: Poor Resolution or Complete Co-elution of Peaks
Poor resolution is the most common challenge when separating positional isomers, as they often exhibit very similar polarities.
Possible Causes and Solutions:
-
Inappropriate Column Selection: Standard C18 columns may not provide sufficient selectivity.
-
Solution: Utilize columns with different stationary phases that offer alternative separation mechanisms. Phenyl or pentafluorophenyl (PFP) columns are recommended for aromatic positional isomers as they can provide additional π-π interactions.
-
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and additives is crucial for selectivity.
-
Solution 1: Experiment with different organic modifiers. If using acetonitrile, try methanol, or vice-versa. The differing solvent characteristics can alter interactions with the stationary phase.
-
Solution 2: Adjust the mobile phase pH if your isomers have ionizable functional groups. A change in pH can alter the charge state of the analyte, significantly impacting its retention and selectivity.
-
-
Inadequate Method Parameters: Temperature and flow rate can influence resolution.
-
Solution: Optimize the column temperature. Lowering the temperature can sometimes enhance the differential interactions between the isomers and the stationary phase, thereby increasing resolution. Conversely, increasing the temperature might also alter selectivity and improve separation. A temperature screening study is advisable.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and quantification.
Possible Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol groups on the silica support, are a common cause of peak tailing.
-
Solution: Introduce a mobile phase modifier. For basic analytes, adding a small amount of a competing base like triethylamine (TEA) or utilizing a buffered mobile phase can mask the silanol groups and lead to improved peak shape.
-
-
Column Overload: Injecting an excessive amount of sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 3: Inconsistent Retention Times
Fluctuations in retention times between runs can hinder reproducibility.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to shifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before initiating a sequence of injections.
-
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can cause variability.
-
Solution: Prepare the mobile phase accurately and consistently for every run. Even minor variations in the organic-to-aqueous ratio or buffer concentration can result in retention time shifts.
-
Experimental Protocols
General HPLC Method Development for HMMNI Isomer Separation
This protocol provides a starting point for developing a robust HPLC method for separating HMMNI from potential positional isomers.
1. Column Selection:
- Start with a Phenyl or PFP column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile or Methanol
- Prepare fresh mobile phases and degas thoroughly.
3. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
- UV Detection: 320 nm (based on the nitroimidazole chromophore)
4. Gradient Elution Program:
- Begin with a shallow gradient to screen for isomer separation.
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 50 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 5 |
| 35.0 | 5 |
5. Optimization:
- If resolution is poor, adjust the gradient slope, try methanol as the organic modifier if acetonitrile was used, or adjust the mobile phase pH with a buffer.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor HPLC resolution.
Signaling Pathway for Method Development Logic
Caption: Iterative process for HPLC method development.
References
Technical Support Center: Minimizing Matrix Effects in HMMNI Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Hybrid Immunoaffinity-Mass Spectrometry (HMMNI) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HMMNI bioanalysis, and why are they a concern?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix.[1] In HMMNI, the biological matrix can be complex, containing endogenous substances like proteins, lipids, and salts, as well as exogenous materials such as anticoagulants from sample collection tubes.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification of the target analyte.[2] This is a significant concern as it can compromise the reliability of pharmacokinetic and toxicokinetic data.[3]
Q2: I'm observing poor signal intensity and high variability in my HMMNI assay. Could this be due to matrix effects?
A2: Yes, poor signal intensity and inconsistent results are common indicators of matrix effects. Co-eluting substances from your biological matrix can interfere with the ionization of your target analyte in the mass spectrometer's ion source, often leading to signal suppression. It is crucial to experimentally determine if matrix effects are the root cause of these issues.
Q3: How does the immunoaffinity capture step in HMMNI help in minimizing matrix effects?
A3: The immunoaffinity capture step is a highly selective sample preparation technique that uses antibodies to isolate the target analyte from the complex biological matrix.[4] This process removes a significant portion of interfering matrix components, such as phospholipids and other proteins, that are a primary cause of matrix effects in traditional LC-MS/MS analysis.[5][6] By providing a cleaner sample for injection into the LC-MS/MS system, immunoaffinity capture significantly reduces the potential for ion suppression or enhancement.
Q4: Can the immunoaffinity capture step itself introduce matrix effects?
A4: While highly effective, the immunoaffinity capture process is not entirely free from introducing potential interferences. The use of elution buffers, which are often acidic or contain organic solvents to disrupt the antibody-antigen interaction, can be a source of matrix effects if not properly managed. Additionally, non-specific binding of matrix components to the immunoaffinity support (e.g., magnetic beads, membranes) can lead to their co-elution with the analyte. Careful optimization of wash and elution steps is critical.
Q5: What is the "gold standard" for quantitatively assessing matrix effects in HMMNI bioanalysis?
A5: The "golden standard" for the quantitative assessment of matrix effects is the post-extraction spiking method.[2] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte after the immunoaffinity purification process to the response of the analyte in a neat solution at the same concentration.[2] This comparison allows for the calculation of the matrix factor (MF), which quantifies the extent of ion suppression or enhancement.[2]
Q6: How do I interpret the Matrix Factor (MF) and what are the acceptance criteria?
A6: The Matrix Factor (MF) is calculated as the ratio of the analyte's peak area in the presence of matrix to the peak area in the absence of matrix.[2]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.[2]
-
An MF > 1 indicates ion enhancement.[2]
For a robust bioanalytical method, the absolute MF should ideally be between 0.8 and 1.2. The coefficient of variation (%CV) of the internal standard (IS)-normalized MF from at least six different lots of matrix should not be greater than 15%.[2]
Q7: My results show significant matrix effects even after immunoaffinity capture. What are my next steps?
A7: If significant matrix effects persist, consider the following troubleshooting strategies:
-
Optimize the Immunoaffinity Protocol: Increase the stringency of the wash steps to remove non-specifically bound matrix components. Experiment with different wash buffers and volumes.
-
Optimize Elution: Evaluate different elution buffers and volumes to ensure efficient analyte recovery while minimizing the elution of interfering substances.
-
Improve Chromatographic Separation: Modify your LC method to achieve better separation of the analyte from any remaining matrix components. This can include using a different column chemistry, adjusting the mobile phase composition, or modifying the gradient.[7]
-
Sample Dilution: Diluting the sample before the immunoaffinity capture step can reduce the concentration of interfering components.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9]
Troubleshooting Guides
Quantitative Data Summary
The following table summarizes representative data from HMMNI assay validation, highlighting the effectiveness of immunoaffinity capture in improving assay performance.
| Parameter | Without Immunoaffinity Capture (Typical LC-MS/MS) | With Immunoaffinity Capture (HMMNI) | Acceptance Criteria | Reference |
| Analyte Recovery (%) | Highly variable, often < 60% | 81.4% | 80.0% - 120.0% | [10] |
| Internal Standard Recovery (%) | Variable, can be affected by matrix | 97.2% | 80.0% - 120.0% | [10] |
| Matrix Factor (MF) | Can be significantly < 0.8 or > 1.2 | Typically closer to 1.0 (e.g., 0.9 - 1.1) | 0.8 - 1.2 | [2] |
| Inter-assay Precision (%CV) | Can exceed 20% | ≤ 12.7% | ≤ 20.0% | [10] |
| Inter-assay Accuracy (%RE) | Can exceed ±20% | -10.5% to -5.7% | ± 20.0% | [10] |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect in HMMNI
This protocol describes the post-extraction addition method to determine the matrix factor.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard (IS) in the final elution buffer at a concentration corresponding to a low and high QC sample.
-
Set B (Post-Extraction Spiked Sample):
-
Take a blank biological matrix sample and subject it to the complete immunoaffinity capture and elution procedure.
-
Spike the resulting blank eluate with the analyte and IS to the same final concentration as Set A.
-
-
Set C (Pre-Extraction Spiked Sample):
-
Spike a blank biological matrix sample with the analyte and IS at the same concentration as Set A.
-
Process this spiked sample through the entire immunoaffinity capture and elution procedure. (This set is used for recovery determination).
-
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Record the peak areas for the analyte and the IS in each sample.
3. Calculation of Matrix Factor (MF):
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
IS-Normalized Matrix Factor:
-
IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
Normalized MF = MF / IS MF
-
4. Evaluation:
-
Compare the calculated MF and Normalized MF against the acceptance criteria (ideally between 0.8 and 1.2, with %CV ≤ 15% across different matrix lots).
Visualizations
Figure 1. A generalized experimental workflow for HMMNI bioanalysis.
Figure 2. A logical troubleshooting guide for addressing matrix effects in HMMNI.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Immunoaffinity Extraction and Alternative Approaches for the Analysis of Toxins in Environmental, Food or Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Coupling immunoaffinity techniques with MS for quantitative analysis of low-abundance protein biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a hybrid immunoaffinity LC-MS/MS assay for quantitation of total antibody (TAb) from an antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
HMMNI (Standard) solubility issues and solutions
Welcome to the technical support center for HMMNI (Standard). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful use of HMMNI in your research.
Frequently Asked Questions (FAQs)
Q1: What is HMMNI and what is its primary application in research?
HMMNI, also known as Hydroxy Dimetridazole, is a hydroxy metabolite of Dimetridazole.[1][2] Dimetridazole is a drug belonging to the nitroimidazole class, which is effective against protozoan infections.[1][2] In a research context, HMMNI is primarily used as an analytical reference standard for its determination in various biological and environmental samples.[3] It has shown antiprotozoal activity, for instance, by inhibiting Trichomonas foetus.[1]
Q2: What are the general storage conditions for HMMNI powder and its solutions?
For long-term storage, HMMNI powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once HMMNI is dissolved in a solvent, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Is HMMNI considered a hazardous substance?
Yes, HMMNI is suspected of causing genetic defects and cancer.[3][4] It is classified as Carcinogenic Category 2 and Mutagenic Category 2.[3] Appropriate personal protective equipment (PPE), such as eye shields, gloves, and a respirator (type N95 or equivalent), should be used when handling this compound.[3]
Troubleshooting Guide: Solubility Issues
Problem: My HMMNI powder is not dissolving in my chosen solvent.
-
Solution 1: Select an appropriate solvent. HMMNI exhibits good solubility in organic solvents such as DMSO and DMF.[4][5] Refer to the solubility data table below for specific concentrations. For aqueous solutions, solubility is significantly lower.[4][5]
-
Solution 2: Apply heat and/or sonication. If precipitation or phase separation occurs during preparation, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can aid in dissolution.[1] Be cautious with temperature-sensitive applications.
Problem: HMMNI precipitates out of my aqueous solution during my experiment.
-
Solution 1: Utilize a co-solvent system. For many in vitro and in vivo applications, a stock solution in an organic solvent like DMSO is prepared first and then further diluted into an aqueous buffer. However, the final concentration of the organic solvent should be kept low to avoid toxicity in cellular assays. If direct dilution leads to precipitation, using a co-solvent formulation is recommended. See the detailed protocols below for preparing HMMNI in formulations containing PEG300, Tween-80, or SBE-β-CD, which can maintain a clear solution.[1]
-
Solution 2: Adjust the pH. The solubility of compounds can be pH-dependent. While specific data on HMMNI's pKa is limited to a predicted value of 13.31,[4] adjusting the pH of your buffer might improve solubility. However, this should be done with caution to not affect the experimental conditions.
Quantitative Solubility Data
The following table summarizes the solubility of HMMNI in various common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 636.42 mM[1] | Ultrasonic assistance may be needed.[1] Hygroscopic DMSO can impact solubility.[1] |
| DMF | 30 mg/mL[4][5] | 190.93 mM | |
| Ethanol | 3 mg/mL[4][5] | 19.09 mM | |
| PBS (pH 7.2) | 1 mg/mL[4][5] | 6.36 mM |
Experimental Protocols for Enhanced Solubility
For applications requiring higher concentrations of HMMNI in aqueous-based solutions, the following co-solvent formulations can be used to achieve a clear solution.
Protocol 1: Co-Solvent Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a minimum HMMNI concentration of 2.08 mg/mL.[1]
Workflow:
Caption: Workflow for preparing HMMNI with PEG300 and Tween-80.
Detailed Steps:
-
Prepare a 20.8 mg/mL stock solution of HMMNI in DMSO.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol also yields a clear solution with a minimum HMMNI concentration of 2.08 mg/mL.[1]
Workflow:
Caption: Workflow for preparing HMMNI with SBE-β-CD.
Detailed Steps:
-
Prepare a 20.8 mg/mL stock solution of HMMNI in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear and homogeneous.
References
Technical Support Center: Enhancing Sensitivity for Low-Level HMMNI Detection
Welcome to the technical support center for the detection of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and optimizing analytical methods for trace-level HMMNI detection.
Frequently Asked Questions (FAQs)
Q1: What is HMMNI and why is its low-level detection critical?
HMMNI, or 2-hydroxymethyl-1-methyl-5-nitroimidazole, is the primary metabolite of the nitroimidazole-based veterinary drugs ronidazole and dimetridazole.[1] These drugs have been used to treat and prevent diseases in food-producing animals. Due to potential health risks associated with their residues in the food chain, regulatory bodies have banned or strictly limited their use in many countries.[2] Consequently, highly sensitive analytical methods are required to detect minute traces of HMMNI in various matrices, such as food products and biological samples, to ensure regulatory compliance and safeguard public health.[2]
Q2: What is the preferred analytical technique for sensitive HMMNI detection?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and most widely used technique for the reliable detection and quantification of HMMNI at very low levels.[1][2] This method offers unparalleled sensitivity, selectivity, and precision, which are essential for distinguishing the analyte from complex sample matrices.[3] The Multiple Reaction Monitoring (MRM) mode in tandem MS is particularly recommended for achieving high sensitivity and selectivity.[4]
Q3: What are the primary challenges in achieving high sensitivity for HMMNI analysis?
Researchers face several challenges when developing methods for low-level HMMNI detection:
-
Matrix Effects: Complex sample matrices (e.g., tissue, honey, plasma) can contain endogenous substances that interfere with the ionization of HMMNI, either suppressing or enhancing the signal and affecting accuracy.[5][6]
-
Low Concentration Levels: As HMMNI is often present at trace levels, achieving a sufficient signal-to-noise ratio for reliable quantification can be difficult.
-
Analyte Loss During Sample Preparation: HMMNI can be lost during multi-step sample extraction and cleanup procedures due to adsorption to surfaces or incomplete extraction.[7]
-
Poor Chromatographic Peak Shape: Issues like peak tailing or broadening can reduce peak height, thereby compromising sensitivity and the accuracy of integration.[8]
Q4: What are the key stages of an LC-MS/MS workflow for HMMNI analysis?
A typical workflow involves several critical stages, each requiring careful optimization to maximize sensitivity. The process begins with sample collection, followed by extraction of the analyte from the matrix, cleanup to remove interfering compounds, chromatographic separation, and finally, detection and quantification by the mass spectrometer.
Troubleshooting Guides
This section provides solutions to common problems encountered during low-level HMMNI analysis.
Problem Area 1: Low or No Signal Intensity
Q: My HMMNI signal is extremely low or absent. What are the first things I should check?
A: Start by verifying the fundamental aspects of your LC-MS/MS system. A simple infusion of an HMMNI standard solution directly into the mass spectrometer can help isolate the problem to either the LC system or the MS itself.[6]
-
System Health Check: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.
-
Mobile Phase: Confirm that the mobile phases are correctly prepared, fresh, and properly degassed. Check for any leaks in the LC system tubing and connections.[6]
-
Analyte Stability: Verify the stability of your HMMNI standard. Nitrosamines and related compounds can be sensitive to light, so using amber vials is recommended.[9]
Q: How can I optimize my mass spectrometer settings for maximum HMMNI sensitivity?
A: Fine-tuning the ion source and MS/MS parameters is critical for maximizing the HMMNI signal.[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally the recommended technique for nitroimidazole analysis, as it has been shown to provide superior signal intensity compared to Atmospheric Pressure Chemical Ionization (APCI).[6]
-
Source Parameters: Systematically optimize key ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). This is best accomplished by infusing a standard solution and adjusting each parameter to find the optimal signal intensity.[6]
-
MRM Transitions: Select the most intense and specific precursor-to-product ion transitions (MRM). The protonated molecule [M+H]⁺ is typically the precursor ion. Optimize the collision energy (CE) and other compound-dependent parameters for each transition to achieve the strongest and most stable signal.[3][8]
Q: Could my sample preparation protocol be the cause of a weak signal?
A: Absolutely. Inefficient sample preparation is a common cause of low sensitivity.
-
Extraction Efficiency: Ensure your chosen extraction solvent and method (e.g., solvent extraction, QuEChERS) are effective for HMMNI in your specific matrix.
-
Sample Cleanup: A robust cleanup step is crucial. Solid-Phase Extraction (SPE) is highly effective for removing matrix components that can cause ion suppression and for concentrating the analyte before injection.[1][6] A mixed-mode cation exchange SPE cartridge is often used for this class of compounds.[6]
-
Analyte Loss: Be mindful of potential analyte adsorption to plasticware or glassware during sample handling. Adding a small amount of a competing agent, like 0.05% plasma, has been shown to reduce this non-specific binding for some peptides and could be investigated for HMMNI.[7]
Problem Area 2: High Background Noise & Matrix Effects
Q: My chromatogram has a high baseline noise, which is obscuring the HMMNI peak. How can I reduce it?
A: High background noise can originate from contaminated solvents, an unclean system, or insufficient sample cleanup.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents and reagents.
-
System Contamination: If the noise persists, clean the ion source. A contaminated source is a frequent cause of high background. Also, ensure the LC flow path, including the column, is clean.
-
Sample Cleanup: The most effective way to reduce noise from the sample itself is to implement a more rigorous cleanup procedure, such as Solid-Phase Extraction (SPE), to remove non-polar and ionic interferences.[5][6]
Q: How can I identify and mitigate matrix effects?
A: Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte.
-
Identification: To check for matrix effects, compare the signal response of an HMMNI standard in a clean solvent to the response of the same standard spiked into a blank, extracted sample matrix. A significant difference in signal indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Chromatography: Adjust the LC gradient to better separate HMMNI from interfering matrix components.[4]
-
Enhance Sample Cleanup: Use a more selective SPE protocol to remove the specific interferences.[6]
-
Use an Internal Standard: An isotopically labeled internal standard (if available) is the best way to compensate for matrix effects, as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank, extracted sample matrix to ensure that the standards and samples experience the same matrix effects.
-
Quantitative Data & Methodologies
Table 1: Typical LC-MS/MS Parameters for Nitroimidazole Analysis
The optimal parameters must be determined empirically for each instrument and specific application. The following table provides a representative starting point based on published methods for related compounds.
| Parameter | Typical Setting / Value | Purpose |
| LC System | ||
| Column | C18 or Biphenyl (e.g., 150 x 4.6 mm, 2.6 µm)[3] | Provides reversed-phase separation. Biphenyl can offer better retention for some polar compounds.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase, acid modifier promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.3 - 0.5 mL/min[6] | Typical for analytical scale columns. |
| Injection Volume | 5 - 20 µL[3] | Depends on sample concentration and system sensitivity. |
| MS/MS System | ||
| Ionization Mode | ESI, Positive[6] | Generally provides the best sensitivity for this class of compounds. |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] | Ensures high selectivity and sensitivity for quantification. |
| Capillary Voltage | 3.0 - 5.5 kV[3][6] | Optimizes the electrospray process for efficient ionization. |
| Source Temperature | 350 - 500°C[3] | Aids in desolvation of the analyte ions. |
| Precursor Ion ([M+H]⁺) | To be determined for HMMNI | The protonated molecular ion of the analyte. |
| Product Ions | To be determined for HMMNI | Specific fragments of the precursor ion generated by collision. |
| Collision Energy (CE) | To be optimized empirically[8] | The energy applied to fragment the precursor ion. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general SPE procedure using a mixed-mode cation exchange cartridge, which is effective for cleaning up samples prior to HMMNI analysis.[6]
Objective: To remove interfering substances from the sample extract and concentrate HMMNI.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Sample extract (previously subjected to solvent extraction)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the sample extract onto the conditioned cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min) using the vacuum manifold.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution (Analyte Collection):
-
Place a clean collection tube under the cartridge.
-
Elute the retained HMMNI by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex briefly to ensure the analyte is fully dissolved.
-
-
Analysis:
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.
-
References
- 1. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. benchchem.com [benchchem.com]
- 7. primo.njit.edu [primo.njit.edu]
- 8. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refinement of HMMNI Extraction from Complex Matrices
Welcome to the technical support center for the analysis of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the extraction and quantification of HMMNI from complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is HMMNI and why is its detection important?
A1: HMMNI, or 2-hydroxymethyl-1-methyl-5-nitroimidazole, is a primary metabolite of the nitroimidazole veterinary drugs ronidazole and dimetridazole.[1][2] These drugs have been used for their antibiotic and anticoccidial properties in food-producing animals.[3] Due to concerns about their potential carcinogenic and mutagenic effects on human health, their use is banned in many countries.[3][4] Therefore, sensitive and reliable methods for detecting HMMNI and its parent compounds in food products like meat, eggs, and honey are crucial for regulatory monitoring and ensuring food safety.[1][3]
Q2: What are the most common analytical techniques for HMMNI quantification?
A2: The most prevalent and effective technique for the quantification of HMMNI is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity, which is essential for detecting trace amounts of HMMNI in complex samples.[1][3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection has also been used, but it is generally less sensitive and selective compared to LC-MS/MS.[3][5]
Q3: What is the biggest challenge in analyzing HMMNI from complex matrices?
A3: The most significant challenge is the "matrix effect," where co-extracted endogenous components from the sample interfere with the ionization of HMMNI in the mass spectrometer.[6] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[6][7] Overcoming the matrix effect requires careful optimization of sample preparation, including extraction and clean-up steps, and chromatographic separation.[8]
Q4: How can I minimize the matrix effect?
A4: To minimize the matrix effect, consider the following strategies:
-
Effective Sample Clean-up: Employ solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) to remove interfering substances.[1][3][9]
-
Chromatographic Separation: Optimize the liquid chromatography conditions to separate HMMNI from co-eluting matrix components.[10]
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., HMMNI-d3) to compensate for signal variations caused by the matrix.[11]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for the matrix effect.[7]
Q5: What are typical recovery rates for HMMNI extraction?
A5: Recovery rates can vary significantly depending on the matrix and the extraction method used. However, with optimized protocols, average recoveries are often in the range of 70% to over 100%.[3][5] For example, a study on honey samples reported recoveries between 90.2% and 105.6%.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during HMMNI extraction and analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No HMMNI Signal | Inefficient Extraction: The chosen solvent or method is not effectively extracting HMMNI from the matrix. | Optimize the extraction solvent. Ethyl acetate and acetonitrile are commonly used.[5][12] Consider different extraction techniques like solid-phase extraction (SPE) or QuEChERS.[1][13] |
| HMMNI Degradation: The analyte may be unstable under the extraction or storage conditions. | Ensure samples are processed promptly and stored at low temperatures (e.g., -20°C).[14][15] Check the stability of HMMNI in your specific matrix and solvent conditions. | |
| Poor Ionization in MS: The mass spectrometer settings are not optimal for HMMNI. | Optimize MS parameters, including electrospray voltage, gas flows, and collision energy. Use a positive electrospray ionization (ESI) mode. | |
| Inefficient Transfer: Poor transfer of the analyte from the LC to the MS. | Check for clogs in the transfer line and ensure proper nebulization. | |
| High Background Noise | Insufficient Sample Clean-up: Co-eluting matrix components are interfering with the signal. | Improve the clean-up step. Consider using a more selective SPE sorbent, such as a mixed-mode cation exchange.[3] |
| Contaminated Solvents or Reagents: Impurities in the solvents or reagents are causing background noise. | Use high-purity, LC-MS grade solvents and freshly prepared reagents. | |
| LC System Contamination: The liquid chromatography system is contaminated. | Flush the LC system thoroughly with an appropriate cleaning solution. | |
| Poor Peak Shape | Column Overload: Too much sample or analyte has been injected onto the column. | Dilute the sample extract or inject a smaller volume. |
| Incompatible Injection Solvent: The solvent used to dissolve the final extract is too different from the mobile phase. | Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[15] | |
| Column Degradation: The analytical column has lost its performance. | Replace the analytical column with a new one. | |
| Inconsistent Results | Variable Matrix Effects: The matrix effect is not consistent across different samples. | Use a stable isotope-labeled internal standard to normalize the signal. Prepare matrix-matched calibrants for each batch of samples.[11] |
| Inconsistent Sample Preparation: Variations in the extraction and clean-up procedure. | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. | |
| Analyte Instability: HMMNI is degrading in the processed samples while waiting for analysis in the autosampler. | Assess the autosampler stability of HMMNI in the final extract and ensure the analysis is completed within the stable period.[16] |
Experimental Protocols
Protocol 1: Extraction of HMMNI from Animal Tissue using SPE
This protocol is a general guideline for the extraction of HMMNI from animal muscle tissue, adapted from published methods.[1][17]
1. Sample Homogenization:
- Weigh 2 grams of homogenized tissue into a 50 mL polypropylene centrifuge tube.
- Add an appropriate amount of internal standard (e.g., HMMNI-d3).
- Add 10 mL of an extraction solvent (e.g., ethyl acetate or acetonitrile).
- Homogenize the sample using a high-speed homogenizer for 1 minute.
2. Liquid-Liquid Extraction (Optional Defatting Step):
- For fatty tissues, a defatting step may be necessary. Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge. Discard the upper hexane layer.
3. Solid-Phase Extraction (SPE) Clean-up:
- Condition an SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric sorbent) according to the manufacturer's instructions.
- Load the supernatant from the previous step onto the SPE cartridge.
- Wash the cartridge with a suitable solvent to remove interfering substances.
- Elute HMMNI with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).[3]
4. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitute the residue in a small, precise volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 2: Validation of the Analytical Method
Method validation should be performed according to established guidelines (e.g., European Commission Decision 2002/657/EC) to ensure the reliability of the results.[4] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify HMMNI in the presence of other components in the sample.[18]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of HMMNI.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of HMMNI that can be reliably detected and quantified, respectively.
-
Stability: The stability of HMMNI in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).[16][19]
Quantitative Data Summary
The following tables summarize typical performance data for HMMNI analysis from various studies.
Table 1: HMMNI Recovery and Precision in Different Matrices
| Matrix | Extraction Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Honey | Dispersive-SPE | 90.2 - 105.6 | < 11.2 (Inter-day) | [3] |
| Honey | SPE | 71.5 - 101.4 | Not Specified | [5] |
| Egg | QuEChERS & Captiva EMR-Lipid | 85.6 - 118.3 | < 6 | [13] |
| Aquaculture Tissue | Acetonitrile Extraction & LLE | 83 - 105 | 2.3 - 14.0 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for HMMNI
| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Honey | UHPLC-MS/MS | 0.02 - 0.07 | 0.05 - 0.2 | [3] |
| Honey | HPLC-UV | 1.0 - 2.0 (ng/g) | Not Specified | [5] |
| Turkey Muscle | LC-MS/MS | Not Specified | 0.05 (ng/g) | [1] |
Visualizations
Experimental Workflow for HMMNI Extraction
Caption: A generalized workflow for the extraction and analysis of HMMNI from complex matrices.
Troubleshooting Decision Tree for Low HMMNI Recovery
Caption: A decision tree to troubleshoot low recovery of HMMNI during sample preparation.
References
- 1. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Molecularly imprinted solid phase extraction method for simultaneous determination of seven nitroimidazoles from honey by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HMMNI (Standard) Purity Assessment and Certification
For researchers, scientists, and professionals in drug development, the purity and certification of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI), a critical analytical standard, and its alternatives. We will delve into purity specifications from various suppliers, detail the experimental protocols for assessment, and provide visual workflows to clarify the certification process.
Comparison of HMMNI and Alternative Nitroimidazole Analytical Standards
The selection of an appropriate analytical standard is crucial for the quantification and validation of experimental results. HMMNI is a key metabolite of the nitroimidazole drug dimetridazole and is used as a reference standard in various analytical methods. Below is a comparison of HMMNI and other commonly used nitroimidazole analytical standards based on available purity data from prominent suppliers.
| Analytical Standard | Supplier | Stated Purity | Method of Analysis |
| HMMNI (Standard) | Not Specified | ≥ 98% | LC-MS/MS |
| HMMNI (VETRANAL®) | Sigma-Aldrich | Analytical Standard Grade | HPLC, GC, LC-MS/MS |
| Metronidazole | Nawah Scientific | ≥ 98% | HPLC |
| Metronidazole | Santa Cruz Biotechnology | ≥ 99% | Not Specified |
| Ronidazole (Standard) | MedChemExpress | 99.90% | Not Specified |
| Ronidazole | Sigma-Aldrich | ≥ 95% | Not Specified |
| Dimetridazole (VETRANAL®) | Sigma-Aldrich | Analytical Standard Grade | Not Specified |
| Dimetridazole | HPC Standards GmbH | High-Purity Reference Material | Not Specified |
Note: "Analytical Standard Grade" and "High-Purity Reference Material" indicate that the product meets stringent quality and purity standards, though a specific percentage is not always publicly available. For lot-specific purity, it is always recommended to consult the Certificate of Analysis (CoA).
Experimental Protocols for Purity Assessment
The purity of HMMNI and other nitroimidazole standards is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods allow for the separation and quantification of the primary compound and any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of small molecule analytical standards.[1] A general protocol for the purity analysis of a nitroimidazole standard is outlined below.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (column) and the mobile phase. A detector measures the concentration of each component as it elutes from the column, and the purity is calculated based on the relative peak areas.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector: UV-Vis detector at a wavelength of 320 nm
-
Column Temperature: 30-40 °C
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solution to a known concentration.
-
Dissolve the sample to be tested in the same solvent to a similar concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation and Quantification
LC-MS/MS provides a highly sensitive and selective method for the analysis of HMMNI and other nitroimidazoles, especially in complex matrices.
Principle: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by LC, the analyte is ionized and fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification.
Typical LC-MS/MS Parameters:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system for better resolution and faster analysis times.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Similar to HPLC, typically using volatile buffers like ammonium acetate or formic acid.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Triple quadrupole (QqQ) mass spectrometer.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Procedure:
-
Sample Preparation: Similar to HPLC, with potential for more dilute solutions due to the high sensitivity of the instrument.
-
LC-MS/MS Analysis: The sample is injected into the LC system for separation. The eluent from the column is directed to the mass spectrometer.
-
Data Acquisition and Analysis: The instrument is set to monitor specific precursor-to-product ion transitions for the target analyte and any known impurities. The concentration is determined by comparing the response of the sample to a calibration curve generated from the analytical standard.
Visualization of Analytical Workflows
To better illustrate the processes involved in the purity assessment and certification of an analytical standard like HMMNI, the following diagrams have been generated using Graphviz.
Caption: Workflow for Purity Assessment and Certification of HMMNI.
Caption: Logical Flow of an HPLC System for Purity Analysis.
References
Misidentification of HMMNI: Comparison with Synthetic Cannabinoids Not Applicable
A comprehensive review of scientific literature reveals that the compound HMMNI, or Hydroxy Dimetridazole, is not a synthetic cannabinoid. Instead, it is a well-documented metabolite of Dimetridazole, an antiprotozoal agent used in veterinary medicine. Due to this fundamental misidentification, a comparison of HMMNI's efficacy with that of synthetic cannabinoids cannot be conducted.
HMMNI is chemically classified as a nitroimidazole. Its primary biological activity is against protozoan infections. There is no evidence in the available scientific literature to suggest that HMMNI interacts with cannabinoid receptors (CB1 or CB2) or produces psychoactive effects characteristic of synthetic cannabinoids.
Synthetic cannabinoids are a broad and diverse class of chemical compounds designed to mimic the effects of THC, the primary psychoactive component of cannabis. These substances, which include families such as JWH, AM, CP, and HU compounds, are known for their high affinity and potency at cannabinoid receptors. Their signaling pathways and physiological effects are distinct from those of nitroimidazole-based compounds like HMMNI.
Therefore, the core premise of the requested comparison is invalid. A meaningful analysis of efficacy requires that the substances being compared belong to the same or a related pharmacological class and act on the same biological targets. As HMMNI and synthetic cannabinoids do not share these characteristics, any attempt at a direct comparison of their "efficacy" in the context of cannabinoid activity would be scientifically unfounded.
For researchers, scientists, and drug development professionals, it is crucial to rely on accurate chemical and pharmacological classifications. Future inquiries into the comparative efficacy of psychoactive compounds should ensure the correct identification of the substances of interest to enable a valid and scientifically rigorous analysis.
A Comparative Guide to the Cross-Validation of Analytical Methods for HMMNI Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HMMNI Quantification Methodologies
The accurate quantification of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a principal metabolite of the antiprotozoal drug dimetridazole, is critical for food safety monitoring and pharmacokinetic studies.[1][2] The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of HMMNI in different biological matrices, supported by their respective validation data.
Comparative Performance of HMMNI Analytical Methods
The performance of an analytical method is evaluated based on several key parameters. The following table summarizes the validation data for two LC-MS/MS methods for HMMNI quantification: one in porcine plasma and another in honey. While not a direct interlaboratory comparison, this juxtaposition of validated methods provides valuable insights into their respective capabilities.
| Performance Parameter | Method 1: LC-MS/MS in Porcine Plasma | Method 2: UHPLC-MS/MS in Honey |
| Linearity (R²) | > 0.99 | Not explicitly stated, but calibration curve used |
| Range | 0.25 - 2.5 µg/L | 0.2 - 1.0 µg/kg (for fortified samples) |
| Limit of Detection (LOD) | Not explicitly stated | 0.02 - 0.07 µg/kg |
| Limit of Quantification (LOQ) | CCβ: 0.25 - 1 µg/L | 0.05 - 0.2 µg/kg |
| Intra-day Precision (%RSD) | 2.49 - 13.39% | < 11.2% (Inter-day) |
| Inter-day Precision (%RSD) | 2.49 - 16.38% | < 11.2% |
| Accuracy (Recovery) | 93 - 123% (Apparent Recovery) | 90.2 - 105.6% |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the two compared LC-MS/MS methods.
Method 1: LC-MS/MS for HMMNI in Porcine Plasma
This method is adapted for the determination of nitroimidazoles and their hydroxy metabolites in porcine plasma.
Sample Preparation:
-
Plasma samples are subjected to a liquid-liquid extraction procedure.
-
The extracted analytes are then purified using solid-phase extraction (SPE).
LC-MS/MS Analysis:
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for HMMNI.
Method 2: UHPLC-MS/MS for HMMNI in Honey
This method was developed for the confirmatory analysis of nitroimidazoles and their hydroxy metabolites in honey.
Sample Preparation:
-
Honey samples are dissolved in a 2% formic acid solution.
-
A dispersive solid-phase extraction (d-SPE) using a mixed-mode strong cation-exchange sorbent is employed for the isolation and enrichment of the analytes.
-
The supernatant is evaporated to dryness and the residue is reconstituted in a solution of 0.1% formic acid and acetonitrile (95:5, v/v) before analysis.
UHPLC-MS/MS Analysis:
-
Instrumentation: Ultra-high performance liquid chromatograph coupled to a tandem quadrupole mass spectrometer.
-
Column: UHPLC C18 column.
-
Ionization Mode: Positive ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of HMMNI.
Visualizing the Workflow
To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps from sample collection to data analysis.
Experimental workflow for HMMNI analysis in porcine plasma.
Experimental workflow for HMMNI analysis in honey.
Cross-Validation Framework
A formal cross-validation between two analytical methods is essential to ensure the interchangeability of results. The following diagram outlines a logical workflow for performing such a comparison.
Logical workflow for cross-validation of two analytical methods.
References
- 1. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
HMMNI (Standard) vs. Alternative Reference Standards: A Comparative Performance Guide
In the landscape of analytical chemistry, particularly for regulatory monitoring of veterinary drug residues, the performance of reference standards is paramount for accurate quantification and reliable results. This guide provides a comprehensive comparison of HMMNI (2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole), a key metabolite of the nitroimidazole drugs dimetridazole and ronidazole, with other relevant reference standards used in multi-residue analytical methods. The data presented is compiled from various scientific studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating analytical performance.
Comparative Performance Data
The following tables summarize the quantitative performance data of HMMNI and other frequently analyzed nitroimidazole compounds from various validated analytical methods. These methods are typically employed for the detection of veterinary drug residues in food matrices.
Table 1: Performance Characteristics of HMMNI in Various LC-MS/MS Methods
| Matrix | Method | Analyte | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Precision (RSD%) | Citation |
| Honey | UHPLC-MS/MS | HMMNI | 90.2 - 105.6 | 0.02 - 0.07 | 0.05 - 0.2 | < 11.2 (inter-day) | [1] |
| Turkey Muscle | LC-MS/MS | HMMNI | - | - | ≥ 0.05 | - | [2] |
| Livestock & Fishery | LC-MS/MS | HMMNI | 74.6 - 111.1 | - | 0.0002 (mg/kg) | 0.5 - 8.3 | [3] |
| Bovine Muscle | LC-MS/MS | HMMNI | 96 - 103 | 0.0 - 0.17 (CCα) | 0.08 - 0.41 (CCβ) | - | [4] |
| Egg & Chicken | LC-MS/MS | HMMNI | 88 - 111 | 0.07 - 0.36 (CCα) | 0.11 - 0.60 (CCβ) | ≤ 15 | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, CCα: Decision Limit, CCβ: Detection Capability
Table 2: Comparative Performance of HMMNI and Other Nitroimidazole Standards in a Multi-Residue Analysis in Honey (UHPLC-MS/MS)
| Analyte | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Precision (Inter-day RSD%) |
| HMMNI | 90.2 - 105.6 | 0.02 - 0.07 | 0.05 - 0.2 | < 11.2 |
| Metronidazole (MNZ) | 90.2 - 105.6 | 0.02 - 0.07 | 0.05 - 0.2 | < 11.2 |
| Dimetridazole (DMZ) | 90.2 - 105.6 | 0.02 - 0.07 | 0.05 - 0.2 | < 11.2 |
| Ronidazole (RNZ) | 90.2 - 105.6 | 0.02 - 0.07 | 0.05 - 0.2 | < 11.2 |
| Ipronidazole (IPZ) | 90.2 - 105.6 | 0.02 - 0.07 | 0.05 - 0.2 | < 11.2 |
| MNZ-OH | 90.2 - 105.6 | 0.02 - 0.07 | 0.05 - 0.2 | < 11.2 |
| IPZ-OH | 90.2 - 105.6 | 0.02 - 0.07 | 0.05 - 0.2 | < 11.2 |
Data extracted from a study by Li et al. (2018) for comparative purposes.[1]
Experimental Protocols
The data presented in this guide is derived from validated analytical methods, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol that reflects the common methodologies cited.
1. Sample Preparation (Extraction and Clean-up)
-
Matrix: Honey, Animal Tissues (Muscle, Liver), Eggs.
-
Extraction: Samples are typically extracted with an organic solvent such as ethyl acetate or acetonitrile, often under acidic conditions to improve the extraction efficiency of the polar nitroimidazole metabolites.
-
Clean-up: A crucial step to remove matrix interferences. Solid-Phase Extraction (SPE) is a commonly employed technique. For instance, a mixed-mode cation exchange SPE cartridge can be used to retain the analytes while allowing interfering substances to be washed away. The analytes are then eluted with a suitable solvent mixture.
2. Chromatographic Separation (LC)
-
Instrument: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is most frequently used for the separation of nitroimidazoles.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol). The gradient allows for the efficient separation of the parent drugs and their various metabolites within a reasonable run time.
3. Detection (MS/MS)
-
Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the positive ion mode.
-
Method: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and then monitoring for specific product ions after fragmentation. This highly selective technique ensures accurate identification and quantification even at trace levels.
-
Internal Standards: To correct for matrix effects and variations in instrument response, isotopically labeled internal standards, such as HMMNI-d3, are often used.[6][7] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the metabolic pathway leading to HMMNI and a typical analytical workflow for its detection.
Caption: Metabolic conversion of Dimetridazole and Ronidazole to the common metabolite HMMNI.
Caption: A generalized workflow for the analysis of HMMNI in biological matrices.
References
- 1. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HMMNI-D3 Dimetridazole-2-hydroxy-D3 - Traceable Reference Standard for Residue Analysis (CAS 1015855-78-3) [witega.de]
- 7. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Analysis of HMMNI and Its Parent Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a principal metabolite, and its parent nitroimidazole antimicrobials, dimetridazole (DMZ) and ronidazole (RNZ). This document summarizes available data on their biological activity, toxicity, and pharmacokinetic profiles, supported by experimental data and methodologies.
Executive Summary
HMMNI is the major metabolite of the antiprotozoal drugs dimetridazole and ronidazole. The available data indicates that HMMNI retains antiprotozoal activity. All three compounds, belonging to the 5-nitroimidazole class, are understood to exert their antimicrobial effects through the reduction of their nitro group in anaerobic environments, leading to the formation of cytotoxic radicals that induce DNA damage. While effective, concerns regarding the potential toxicity, including mutagenicity and carcinogenicity, of the parent drugs have been raised. This guide aims to provide a comparative overview to aid in the evaluation of these compounds for further research and development.
Data Presentation
Table 1: Comparative Biological Activity
| Compound | Target Organism | Assay | Endpoint | Value | Citation |
| HMMNI | Trichomonas foetus | In vitro | ED50 | 1.6 µg/mL | [1] |
| Dimetridazole | Trichomonas foetus | In vitro | MLC | >0.1 µg/mL | [2][3] |
| Ronidazole | Trichomonas foetus | In vitro | MLC | >0.1 µg/mL | [2][3] |
ED50: Effective Dose, 50%; MLC: Minimum Lethal Concentration. Note: The available data for DMZ and RNZ provide a minimum lethal concentration, which is not directly comparable to the ED50 value for HMMNI. Further studies using identical assay conditions are required for a precise comparison.
Table 2: Comparative Toxicity Profile
| Compound | Test System | Endpoint | Result | Citation |
| HMMNI | - | - | Data not available | |
| Dimetridazole | Rat (oral) | Acute LD50 | 1600 mg/kg | [4] |
| Human Lymphocytes | Genotoxicity (Comet Assay) | DNA damage observed | [5] | |
| Salmonella typhimurium (Ames Test) | Mutagenicity | Positive | [6][7][8] | |
| Rat | Carcinogenicity | Increased incidence of benign mammary tumors | [8][9] | |
| Ronidazole | Finches (oral) | Neurotoxicity | Observed at high doses | [10] |
| Dogs (long-term oral) | Testicular toxicity | Observed | [11][12] | |
| Salmonella typhimurium (Ames Test) | Mutagenicity | Positive | [13] | |
| Mice and Rats | Carcinogenicity | Increased incidence of tumors | [11][13] |
LD50: Lethal Dose, 50%.
Table 3: Comparative Pharmacokinetic Parameters (Rat)
| Compound | Parameter | Value | Citation |
| HMMNI | - | Data not available | |
| Dimetridazole | Excretion | Rapid elimination of metabolites | [9] |
| Ronidazole | Metabolism | Rapidly metabolized | [14] |
| Bioavailability of Residues | 92% of methylamine-releasing residues recovered in urine and feces | [14] |
Comprehensive pharmacokinetic parameters (e.g., half-life, Cmax, AUC) for HMMNI and a direct comparison with its parent compounds are not currently available in the public literature.
Experimental Protocols
In Vitro Susceptibility Testing of Trichomonas (Adapted Protocol)
This protocol is adapted from methods used for Trichomonas vaginalis and can be applied for Trichomonas foetus susceptibility testing.[5][8][9]
-
Organism Preparation: A culture of the Trichomonas isolate is grown in a suitable medium (e.g., TYM medium) to the late exponential phase. The trichomonads are then harvested by centrifugation, washed with a buffered saline solution (e.g., 10 mM HEPES, pH 6.2, with 1.5 x 10⁻¹ M NaCl), and resuspended in the same buffer to a standardized cell density (e.g., 1-4 x 10⁴ cells/mL).
-
Drug Dilution: Serial dilutions of the test compounds (HMMNI, dimetridazole, ronidazole) are prepared in the culture medium in a 96-well microtiter plate. A range of concentrations should be selected to determine the minimum lethal concentration (MLC) or 50% effective dose (ED50).
-
Inoculation and Incubation: The standardized trichomonad suspension is inoculated into the wells containing the drug dilutions and control wells (medium only and solvent control). The plates are then incubated under anaerobic conditions at 37°C for 48 hours.
-
Endpoint Determination: After incubation, the wells are examined microscopically to determine the lowest concentration of the drug that results in the complete killing of the trichomonads (MLC). For ED50 determination, a viability assay (e.g., using a tetrazolium salt) can be performed to quantify the percentage of viable organisms at each drug concentration.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow in a histidine-deficient medium.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (HMMNI, dimetridazole, or ronidazole) in the presence or absence of the S9 mix.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium that lacks histidine. The plates are incubated for 48-72 hours.
-
Scoring: If the test compound is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize histidine and grow on the minimal medium. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.[6][7][13]
Mandatory Visualization
Signaling Pathway: General Mechanism of Action for Nitroimidazoles
Caption: General mechanism of action for 5-nitroimidazoles.
Experimental Workflow: In Vitro Susceptibility Testing
Caption: Workflow for in vitro susceptibility testing.
Logical Relationship: Metabolism of Parent Drugs to HMMNI
Caption: Metabolic pathway to HMMNI.
Conclusion
This comparative guide consolidates the currently available data on HMMNI and its parent compounds, dimetridazole and ronidazole. The findings indicate that HMMNI retains antiprotozoal activity, though a direct quantitative comparison of potency with its parent drugs is challenging due to variations in reported experimental endpoints. A significant data gap exists regarding the comprehensive pharmacokinetic and toxicological profiles of HMMNI. Both dimetridazole and ronidazole have demonstrated genotoxic potential in in vitro assays. Further research is warranted to fully characterize the efficacy, safety, and pharmacokinetic properties of HMMNI to determine its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. DailyMed - METRONIDAZOLE tablet, film coated [dailymed.nlm.nih.gov]
- 4. In vitro cytotoxicity of the methylmelamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the genotoxic activity of metronidazole and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. fsc.go.jp [fsc.go.jp]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Dimetridazole - Wikipedia [en.wikipedia.org]
- 11. Ronidazole | VCA Canada Animal Hospitals [vcahospitals.com]
- 12. researchgate.net [researchgate.net]
- 13. food.ec.europa.eu [food.ec.europa.eu]
- 14. fao.org [fao.org]
A Comparative Guide to the Quantification of HMMNI in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical methods for the quantification of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a significant metabolite of the nitroimidazole class of veterinary drugs. The accurate quantification of HMMNI is crucial for regulatory monitoring and ensuring food safety. The methodologies discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from various single-laboratory validation studies to serve as a benchmark for laboratories involved in the analysis of HMMNI.
Data Presentation: Performance of Analytical Methods
The following table summarizes the quantitative performance of HPLC-UV and LC-MS/MS for the quantification of HMMNI as reported in peer-reviewed studies. This data is intended to guide researchers in selecting the appropriate method based on their specific requirements for sensitivity and throughput.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 1.0 - 2.0 ng/g[1] | 0.02 - 1.0 ng/g[2][3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but above LOD | 0.05 - 3.0 ng/g[2][3] |
| Recovery | 71.5 - 101.4%[1] | 81 - 124%[3] |
| Repeatability (RSD) | Not explicitly stated | 4 - 17%[3] |
| Linearity (R²) | ≥ 0.99[1] | ≥ 0.9992[4] |
| Selectivity | Moderate | High[5] |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. Below are generalized protocols for the quantification of HMMNI using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of HMMNI.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize the sample matrix (e.g., honey, tissue).
-
Extract HMMNI from the matrix using a suitable solvent such as ethyl acetate.[1]
-
Evaporate the solvent and redissolve the residue in an appropriate buffer.
-
Clean up the sample using a solid-phase extraction (SPE) column (e.g., amine extraction column) to remove interfering substances.[1]
-
Evaporate the eluent and reconstitute the residue in the mobile phase for HPLC analysis.[1]
2. HPLC-UV Analysis
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection is set at a wavelength of 315 nm.[1]
-
Quantification: A calibration curve is generated using HMMNI standards of known concentrations to quantify the analyte in the samples.[1]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for detecting trace levels of HMMNI.[5]
1. Sample Preparation (Dispersive Solid-Phase Extraction)
-
Homogenize the sample matrix.
-
For matrices like honey, dissolve the sample in a formic acid solution.[6]
-
Isolate and enrich the analytes using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., mixed-mode strong cation-exchange).[2][6]
-
Centrifuge the sample and collect the supernatant for analysis.
2. LC-MS/MS Analysis
-
Column: A C18 column, often with smaller particle sizes for ultra-high performance liquid chromatography (UHPLC), is employed for better separation.[2]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing additives like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for HMMNI, ensuring high selectivity and sensitivity.[2]
-
Quantification: Isotope-labeled internal standards (e.g., HMMNI-d3) are often used to compensate for matrix effects and improve the accuracy of quantification.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of HMMNI by HPLC-UV and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming the Structure of HMMNI: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for confirming the chemical structure of 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), a significant metabolite of the nitroimidazole class of drugs. Understanding the precise molecular structure is paramount for drug development, metabolism studies, and ensuring the safety and efficacy of pharmaceutical products. This document outlines the performance of various spectroscopic methods with supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their needs.
Introduction to HMMNI and the Importance of Structural Confirmation
HMMNI, a metabolite of dimetridazole, plays a crucial role in understanding the biotransformation and potential biological activity of its parent compound.[1][2] Accurate structural confirmation is a fundamental requirement in drug metabolism studies to definitively identify metabolites, assess their pharmacological or toxicological properties, and comply with regulatory standards. The choice of analytical technique for this purpose depends on several factors, including the required level of structural detail, the amount of sample available, and the complexity of the sample matrix.
Comparison of Analytical Techniques for HMMNI Structure Confirmation
The confirmation of a chemical structure like HMMNI relies on obtaining a unique spectral "fingerprint" and interpreting it to deduce the arrangement of atoms. The most common techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each method provides distinct and complementary information.
| Feature | LC-MS/MS | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | Molecular weight and fragmentation pattern | Detailed atomic connectivity and 3D structure | Presence of functional groups |
| Sensitivity | Very high (ng/mL to pg/mL) | Moderate to low (mg to µg) | Low (mg to µg) |
| Limit of Detection (LOD) for HMMNI | 1.0-2.0 ng/g (in honey)[3] | Not typically used for trace-level detection | Not typically used for trace-level detection |
| Sample Amount Required | Micrograms (µg) or less | Milligrams (mg) for detailed analysis (5-25 mg for ¹H, 50-100 mg for ¹³C)[4][5][6][7] | Milligrams (mg) |
| Structural Detail | High (confirms molecular formula and substructures) | Very high (unambiguous structure elucidation) | Low (confirms presence of specific bonds) |
| Reference Data | Mass spectral libraries (e.g., mzCloud)[8] | Predicted spectra from databases or software | Predicted spectra from databases or software |
| Primary Application for HMMNI | Quantification and confirmation in complex matrices | Definitive structure elucidation of pure substance | Orthogonal confirmation of functional groups |
Detailed Experimental Protocols
Confirming HMMNI Structure using Reference Mass Spectrum (LC-MS/MS)
This protocol is ideal for the sensitive and specific confirmation of HMMNI in biological or environmental samples.
Methodology:
-
Sample Preparation:
-
For a solid sample (e.g., honey, tissue), perform a solvent extraction (e.g., with acetonitrile or ethyl acetate) followed by a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
-
Reconstitute the final extract in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with product ion scan for confirmation.
-
Reference Spectrum: Utilize a reference mass spectrum for HMMNI from a database like mzCloud or by analyzing a certified reference standard.[8]
-
Confirmation Criteria:
-
The retention time of the analyte in the sample must match that of the reference standard.
-
The precursor ion (the molecular ion, [M+H]⁺) of the analyte must match that of the reference standard.
-
The fragmentation pattern (product ions) and their relative intensities in the sample must match those of the reference spectrum.
-
-
De Novo Structure Elucidation of HMMNI using NMR Spectroscopy
This protocol is the gold standard for unambiguous structure determination of a purified HMMNI sample.
Methodology:
-
Sample Preparation:
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Interpretation: The chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the signals will provide information about the different types of protons and their neighboring atoms. For HMMNI, one would expect to see signals for the methyl group, the methylene group, and the imidazole ring proton.
-
-
¹³C NMR Spectroscopy:
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon atoms that are two or three bonds away.
-
Combined Interpretation: By piecing together the information from all these NMR experiments, the complete and unambiguous chemical structure of HMMNI can be determined.
-
Orthogonal Confirmation with Infrared (IR) Spectroscopy
This protocol provides complementary information by confirming the presence of key functional groups in a purified HMMNI sample.
Methodology:
-
Sample Preparation:
-
For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of HMMNI with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
-
IR Spectrum Acquisition:
-
Scan the sample with infrared radiation over the range of approximately 4000 to 400 cm⁻¹.
-
-
Interpretation:
-
Compare the obtained spectrum with a predicted IR spectrum for HMMNI.
-
Identify characteristic absorption bands corresponding to specific functional groups present in HMMNI, such as:
-
O-H stretching (from the alcohol group).
-
C-H stretching (from the methyl and methylene groups).
-
N-O stretching (from the nitro group).
-
C=N and C=C stretching (from the imidazole ring).
-
-
Visualizing the Workflow and Structure
To further clarify the process of structure confirmation, the following diagrams illustrate the general workflow and the chemical structure of HMMNI.
Caption: Workflow for HMMNI Structure Confirmation.
Caption: Chemical Structure of HMMNI.
Conclusion
Confirming the structure of HMMNI can be achieved with a high degree of confidence by employing a combination of modern spectroscopic techniques. LC-MS/MS is the method of choice for detection and quantification in complex biological matrices due to its exceptional sensitivity and specificity. For unambiguous, de novo structure elucidation of a purified substance, NMR spectroscopy is unparalleled. IR spectroscopy serves as a valuable, straightforward technique for the orthogonal confirmation of functional groups. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy for the definitive structural confirmation of HMMNI and other critical drug metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. mzCloud – HMMNI [mzcloud.org]
A Researcher's Guide to HMMNI (Standard) Certificate of Analysis: Comparison with Alternatives and Experimental Insights
For researchers, scientists, and drug development professionals working with nitroimidazole compounds, understanding the quality and characteristics of analytical standards is paramount. This guide provides a comprehensive interpretation of the Certificate of Analysis (CoA) for HMMNI (2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole), a key metabolite of the antiprotozoal drug Dimetridazole. Furthermore, it offers a comparative analysis with other commonly used nitroimidazole standards—Dimetridazole, Metronidazole, and Ronidazole—supported by experimental data and protocols.
Understanding the Certificate of Analysis: A Comparative Overview
The Certificate of Analysis is a critical document that assures the identity, purity, and quality of a chemical standard. Below is a summary of typical specifications found on a CoA for HMMNI and its alternatives.
| Parameter | HMMNI (Standard) | Dimetridazole | Metronidazole | Ronidazole |
| Appearance | Light Beige to Beige Solid | Solid | White to off-white solid | Solid |
| Molecular Formula | C₅H₇N₃O₃ | C₅H₇N₃O₂ | C₆H₉N₃O₃ | C₆H₈N₄O₄ |
| Molecular Weight | 157.13 g/mol | 141.13 g/mol | 171.16 g/mol | 200.15 g/mol |
| Purity (by HPLC/LCMS) | ≥95% (e.g., 94.42% at 310 nm) | >98.0% | ≥99.92% | ≥99.92% |
| Identity Confirmation | Conforms to structure by NMR and MS | Consistent with structure by H-NMR | Consistent with structure by LCMS and NMR | Consistent with structure by HPLC and NMR |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly) | DMSO | Soluble in water, slightly soluble in acetone and dichloromethane | Soluble in DMSO |
| Storage Conditions | -20°C | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | 4°C, protect from light | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Experimental Protocols: Quantification of Nitroimidazoles by LC-MS/MS
The primary application of HMMNI and related compounds as analytical standards is in the quantitative analysis of residues in various matrices, particularly in food products. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.
Sample Preparation: Extraction and Clean-up
A robust sample preparation is crucial for accurate quantification. A common workflow for extracting nitroimidazoles from complex matrices like honey or animal tissue is as follows:
-
Homogenization : The sample is homogenized with a suitable solvent, such as acetone or acetonitrile, often with the addition of an acid like acetic acid to improve extraction efficiency.
-
Centrifugation : The mixture is centrifuged to separate the solid matrix from the liquid extract.
-
Liquid-Liquid Extraction : The supernatant is subjected to a liquid-liquid partitioning step, for example, with ethyl acetate, to further isolate the analytes of interest.
-
Solid-Phase Extraction (SPE) : For cleaner samples, the extract is passed through an SPE cartridge (e.g., a strongly acidic cation exchange resin) to remove interfering substances.
-
Solvent Evaporation and Reconstitution : The purified extract is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation : The reconstituted sample is injected into an HPLC system. A C18 or a pentafluorophenylpropyl-bonded silica column is typically used for separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for highly selective and sensitive quantification.
LC-MS/MS workflow for nitroimidazole analysis.
Mechanism of Action: A Common Pathway for Nitroimidazoles
HMMNI itself is a metabolite and not the active drug. However, understanding the mechanism of action of its parent compound, Dimetridazole, and other nitroimidazoles is crucial for researchers in drug development. These compounds are prodrugs that are selectively activated in anaerobic organisms like protozoa and anaerobic bacteria.
The mechanism involves the reduction of the nitro group of the imidazole ring, a process that occurs efficiently only in the low redox potential environment of anaerobic cells. This reduction is catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase. The reduction process generates highly reactive nitroso radicals. These radicals can then bind to and damage cellular macromolecules, most importantly DNA, leading to strand breaks and cell death.[1][2] This selective activation in anaerobic microbes is the basis for their therapeutic efficacy and relatively low toxicity to the aerobic cells of the host.
Activation of nitroimidazoles in anaerobic microbes.
This guide provides a foundational understanding of the HMMNI (Standard) Certificate of Analysis and its comparison with related nitroimidazole standards. The provided experimental workflow and mechanism of action diagram offer a practical and conceptual framework for researchers in the field. For detailed experimental parameters, it is always recommended to consult specific validated methods and pharmacopeial guidelines.
References
Safety Operating Guide
Proper Disposal Procedures for HMMNI (Standard)
Essential guidance for the safe handling and disposal of HMMNI (Hydroxy Dimetridazole) in a laboratory setting.
This document provides detailed procedures for the proper disposal of HMMNI (Standard), a metabolite of the nitroimidazole-class drug Dimetridazole.[1] Due to the suspected carcinogenic and mutagenic properties of its parent compound, Dimetridazole, HMMNI should be handled as a hazardous substance, and all disposal procedures must be conducted with strict adherence to safety protocols and regulatory requirements.[1]
I. Understanding the Hazards
HMMNI, or Hydroxy Dimetridazole, is a research chemical and the primary metabolite of Dimetridazole.[1][2] While a specific Safety Data Sheet (SDS) for HMMNI was not publicly available at the time of this writing, the hazardous nature of its parent compound, Dimetridazole, necessitates a cautious approach to its disposal. Dimetridazole is considered toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[3] Therefore, HMMNI waste must be treated as hazardous chemical waste.
Key Hazard Information:
| Hazard | Description | Source |
| Parent Compound Toxicity | Dimetridazole is suspected to be carcinogenic and mutagenic to humans. | [1] |
| Environmental Hazard | Dimetridazole is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. This material and its container must be disposed of as hazardous waste. | [3] |
| Chemical Class | As a nitroimidazole derivative, HMMNI should be handled with care, following standard protocols for potentially hazardous research chemicals. | [1][2] |
II. Personal Protective Equipment (PPE)
Before handling HMMNI in any form (solid, solution, or waste), all personnel must wear the following minimum Personal Protective Equipment (PPE):
-
Safety Goggles: To protect eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
-
Closed-toe Shoes: To protect feet from spills.
III. Step-by-Step Disposal Procedures
The proper disposal of HMMNI involves segregation, labeling, and transfer to a certified hazardous waste disposal service. Under no circumstances should HMMNI or its containers be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation
Proper segregation of HMMNI waste is critical to ensure safe handling and disposal.
-
Solid HMMNI Waste:
-
Collect any unused or expired pure HMMNI powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid HMMNI Waste:
-
Collect all solutions containing HMMNI, including experimental residues, stock solutions, and rinsates from cleaning contaminated glassware.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste.
-
Do not mix HMMNI waste with other incompatible chemical waste streams.
-
-
Empty HMMNI Containers:
-
Even if appearing empty, original HMMNI containers may retain residual amounts of the chemical.
-
These containers should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste.
-
After triple-rinsing, deface the original label and dispose of the container as hazardous solid waste.
-
Step 2: Waste Labeling
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and essential for safety.
-
All HMMNI waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "HMMNI (Hydroxy Dimetridazole)"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the waste (e.g., "Toxic," "Potential Carcinogen").
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Waste Storage
Proper storage of HMMNI waste while awaiting pickup is crucial to prevent accidents and exposure.
-
Store HMMNI waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Provide secondary containment (e.g., a chemical-resistant tray or bin) for liquid waste containers to contain any potential leaks or spills.
-
Keep waste containers closed at all times, except when adding waste.
Step 4: Waste Disposal
The final disposal of HMMNI waste must be handled by a certified hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your HMMNI waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Do not attempt to treat or dispose of HMMNI waste through incineration or landfill burial yourself.[3] These methods require specialized facilities and permits.
IV. Spill and Emergency Procedures
In the event of an HMMNI spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (for liquids) or carefully sweep up the solid material.
-
Place all contaminated cleanup materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning solution as hazardous liquid waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the contaminated area.
-
Provide details of the spilled substance to the emergency responders.
-
V. Logical Workflow for HMMNI Disposal
The following diagram illustrates the decision-making process for the proper disposal of HMMNI waste.
Caption: Logical workflow for the safe disposal of HMMNI waste.
Disclaimer: This document provides general guidance. Researchers are advised to obtain the specific Safety Data Sheet (SDS) for HMMNI from their supplier and to consult with their institution's Environmental Health and Safety (EHS) department for detailed instructions and compliance with local, state, and federal regulations.
References
Standard Operating Procedure: Handling HMMNI (2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole)
A Comprehensive Guide to Personal Protective Equipment and Disposal
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the analytical standard HMMNI (2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole). Due to its classification as a suspected carcinogen and mutagen, stringent adherence to these procedures is critical to ensure personnel safety and minimize environmental contamination.[1][2]
Disclaimer: This guide is based on the interpretation of HMMNI as the chemical compound 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole. Always consult the specific Safety Data Sheet (SDS) for the material in use and your institution's safety protocols.
Essential Safety Information: Understanding the Risks
HMMNI is a nitroimidazole derivative suspected of having carcinogenic and mutagenic properties.[1] Exposure can occur through inhalation, skin contact, or ingestion. Therefore, the primary safety objective is to prevent any direct contact with the substance. All handling of HMMNI should be conducted in a designated area, such as a chemical fume hood or glove box, to minimize the risk of exposure.[1]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to HMMNI. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Safety glasses with side shields or chemical splash goggles. | Double-gloving with nitrile or neoprene gloves.[1] | A buttoned lab coat (Nomex® if flammable solvents are present).[3] | Not generally required when working in a certified chemical fume hood. |
| Weighing and Preparing Solutions | Chemical splash goggles and a face shield.[1][3] | Double-gloving with nitrile or neoprene gloves.[1] | A buttoned lab coat and a chemical-resistant apron.[1] | Use of a respirator may be required if not performed in a fume hood or ventilated enclosure.[3] |
| Large Volume Handling or Splash Potential | Chemical splash goggles and a face shield.[1][3] | Double-gloving with nitrile or neoprene gloves.[1] | A chemical-resistant suit or coveralls over a lab coat. | A NIOSH-approved respirator with appropriate cartridges should be considered. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant outer gloves over inner nitrile gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator is required. |
Operational Plan: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Experimental Protocol: PPE Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Don the appropriate body protection. Ensure it is fully buttoned or zipped.
-
Outer Gloves: Put on the second pair of gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye and Face Protection: Put on safety glasses, goggles, and/or a face shield.
Experimental Protocol: PPE Doffing Procedure
-
Inspect: Before leaving the designated work area, inspect gloves for any visible contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down from the shoulders, turning it inside out. Dispose of it in the designated hazardous waste container.
-
Eye and Face Protection: Remove eye and face protection. Clean and disinfect reusable items according to the manufacturer's instructions.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Managing HMMNI-Contaminated Waste
All materials that come into contact with HMMNI must be treated as hazardous waste. This includes gloves, disposable lab coats, pipette tips, and any cleaning materials.
-
Waste Segregation: Use designated, clearly labeled, and sealed containers for all HMMNI-contaminated waste.
-
Disposal Route: Contaminated waste must be disposed of through a licensed hazardous waste management company. Do not dispose of HMMNI waste in regular trash or down the drain.[4][5]
Visualizing the Workflow and Disposal Process
The following diagrams illustrate the standard operating procedures for handling HMMNI and the subsequent waste disposal.
Caption: Workflow for handling HMMNI from preparation to post-handling procedures.
Caption: Decision-making process for the disposal of HMMNI-contaminated PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
